CTS-1027
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
orally-active broad-spectrum matrix metalloproteinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSNVSQTEGHUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172907 | |
| Record name | CTS-1027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-04-7 | |
| Record name | CTS-1027 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CTS-1027 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CTS-1027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CTS-1027 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CTS-1027
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CTS-1027 is a potent and highly selective small molecule inhibitor of matrix metalloproteinases (MMPs), demonstrating significant therapeutic potential in preclinical models of liver injury and fibrosis. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and the key experimental data supporting its development. The information is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound.
Core Mechanism of Action: Selective MMP Inhibition
This compound exerts its therapeutic effects through the potent and selective inhibition of specific matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases, including fibrosis, inflammation, and cancer.
This compound has been shown to be a potent inhibitor of MMP-2 (gelatinase A) and MMP-13 (collagenase 3), with significantly lower activity against other MMPs, such as MMP-1 (collagenase 1).[1] This selectivity is a key attribute, potentially minimizing off-target effects and contributing to a favorable safety profile. The primary mechanism of action involves the binding of this compound to the active site of these MMPs, thereby preventing the breakdown of their respective ECM substrates.
Quantitative Inhibition Data
| Target | IC50 (nM) | Selectivity vs. MMP-1 |
| MMP-2 | 0.3 | >1000-fold |
| MMP-13 | 0.5 | >1000-fold |
Signaling Pathways Modulated by this compound
In the context of liver injury and fibrosis, the inhibition of MMP-2 and MMP-13 by this compound interrupts key pathological signaling cascades. The excessive activity of these MMPs contributes to tissue damage and the progression of fibrosis.
Attenuation of Hepatic Stellate Cell Activation and Fibrogenesis
Hepatic stellate cells (HSCs) are the primary cell type responsible for the deposition of scar tissue in the liver. Upon liver injury, HSCs undergo a process of activation, transforming into myofibroblast-like cells that produce excessive amounts of ECM proteins, leading to fibrosis. MMP-2 and MMP-13 play crucial roles in this activation process. By inhibiting these MMPs, this compound is hypothesized to interfere with HSC activation and subsequent fibrogenesis. Preclinical studies have shown that treatment with this compound leads to a reduction in markers of HSC activation, such as α-smooth muscle actin (α-SMA), and a decrease in the deposition of collagen.[2][3]
Reduction of Hepatocyte Apoptosis
Hepatocyte apoptosis, or programmed cell death, is a central feature of many liver diseases. MMPs have been implicated in the regulation of apoptosis through various mechanisms, including the cleavage of cell surface receptors and the release of pro-apoptotic factors. In a preclinical model of cholestatic liver injury, this compound treatment significantly reduced hepatocyte apoptosis.[2][3] This suggests that the inhibition of MMP-2 and MMP-13 by this compound has a direct protective effect on liver cells.
Preclinical Efficacy Data
The therapeutic potential of this compound has been evaluated in the bile duct ligation (BDL) mouse model, a well-established preclinical model of cholestatic liver injury and fibrosis.
Summary of Key Preclinical Findings in the BDL Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value |
| Hepatocyte Apoptosis (TUNEL-positive cells) | High | 3-fold reduction | -67% | <0.01 |
| Bile Infarcts (histological score) | High | 70% reduction | -70% | N/A |
| α-SMA Expression (marker of HSC activation) | High | Reduced | N/A | <0.05 |
| Collagen 1 Deposition (marker of fibrosis) | High | Reduced | N/A | <0.05 |
| Overall Survival (14 days) | Low | Improved | N/A | <0.05 |
Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Cholestatic Liver Injury
This protocol describes the induction of cholestatic liver injury in mice through the ligation of the common bile duct.
Materials:
-
C57/BL6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct.
-
Double-ligate the bile duct with suture material.
-
Transect the bile duct between the two ligatures.
-
Close the abdominal incision in layers.
-
Administer this compound (10 mg/kg) or vehicle control daily by oral gavage for the duration of the study (e.g., 14 days).
-
Monitor the animals daily for signs of distress.
-
At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.
Assessment of Hepatocyte Apoptosis (TUNEL Assay)
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
TUNEL assay kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval according to the kit manufacturer's instructions.
-
Follow the staining protocol provided with the TUNEL assay kit.
-
Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.
-
Mount the sections with coverslips.
-
Examine the sections under a microscope and quantify the number of TUNEL-positive (apoptotic) cells.
Clinical Development
This compound has been investigated in early-phase clinical trials. A Phase 2a study was initiated to evaluate the safety, tolerability, and antiviral activity of this compound in combination with peginterferon alfa-2a and ribavirin in patients with chronic hepatitis C virus (HCV) infection (NCT01051921). Further details on the outcomes of these clinical investigations are required to fully assess the therapeutic profile of this compound in human subjects.
Conclusion
This compound is a potent and selective inhibitor of MMP-2 and MMP-13 with a well-defined mechanism of action. Preclinical data strongly support its potential as a therapeutic agent for liver diseases characterized by fibrosis and hepatocyte apoptosis. By targeting key drivers of liver pathology, this compound represents a promising candidate for further clinical development. This in-depth technical guide provides a foundational understanding of its core mechanism and the experimental basis for its continued investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
CTS-1027: A Potent and Selective Matrix Metalloproteinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CTS-1027, also known as Ro 1130830 or RS 130830, is a potent, orally bioavailable, small molecule inhibitor of matrix metalloproteinases (MMPs). With nanomolar to sub-nanomolar inhibitory activity against key MMPs involved in tissue remodeling and fibrosis, this compound has been investigated for its therapeutic potential in a range of pathological conditions, including arthritis and liver disease. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Function and Mechanism of Action
This compound is a highly selective inhibitor of several members of the matrix metalloproteinase family, a group of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Excessive MMP activity is implicated in the pathogenesis of numerous diseases characterized by inflammation and tissue remodeling.
The primary function of this compound is to attenuate pathological tissue degradation and fibrosis through the potent and selective inhibition of specific MMPs. It has demonstrated particularly high potency against MMP-2 (72 kDa type IV collagenase) and MMP-13 (collagenase-3), both of which are key mediators of tissue destruction in arthritis and liver fibrosis.[1][2] this compound is a reversible inhibitor.[3]
The mechanism of action of this compound in the context of liver injury involves several key downstream effects of MMP inhibition:
-
Reduction of Hepatocyte Apoptosis: In a preclinical model of cholestatic liver injury, this compound significantly reduced hepatocyte apoptosis.[3]
-
Inhibition of Hepatic Stellate Cell Activation: The activation of hepatic stellate cells is a critical event in the progression of liver fibrosis. This compound has been shown to reduce markers of stellate cell activation.[3]
-
Attenuation of Hepatic Fibrogenesis: By inhibiting key MMPs, this compound curtails the excessive deposition of ECM proteins, a hallmark of fibrosis.[3]
Quantitative Data: Inhibitory Profile of this compound
The selectivity profile of this compound has been characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibitory potency against a panel of MMPs.
Table 1: IC50 Values for this compound Against Various Human MMPs
| MMP Target | IC50 (nM) |
| MMP-2 | 0.2 - 0.3 |
| MMP-13 | 0.5 |
| MMP-12 | 0.7 |
| MMP-8 | 0.9 |
| MMP-3 | 9.5 |
| MMP-14 | 15 |
| MMP-1 | >1000 |
Data sourced from MedchemExpress.[1]
Table 2: Ki Values for this compound Against a Panel of Human MMPs
| MMP Target | Ki (nM) |
| MMP-2 | ≤9 |
| MMP-3 | ≤9 |
| MMP-8 | ≤9 |
| MMP-9 | ≤9 |
| MMP-12 | ≤9 |
| MMP-13 | ≤9 |
| MMP-14 | ≤9 |
| MMP-1 | Not inhibited |
| MMP-7 | Not inhibited |
Data sourced from a study published in Hepatology Research.[3]
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
The inhibitory activity of this compound is typically determined using a fluorogenic substrate assay. The following is a generalized protocol based on standard methods for assessing MMP inhibition.
Objective: To determine the IC50 or Ki of this compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.
-
Add the recombinant MMP enzyme to each well and incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 325 nm, emission at 395 nm).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] x 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vivo Bile Duct Ligation (BDL) Mouse Model
This preclinical model is used to induce cholestatic liver injury and fibrosis to evaluate the therapeutic efficacy of compounds like this compound.[3]
Objective: To assess the hepatoprotective and anti-fibrotic effects of this compound in a model of cholestatic liver injury.
Animal Model: C57/BL6 mice
Procedure:
-
Anesthetize mice (e.g., with ketamine/xylazine).
-
Perform a midline laparotomy to expose the common bile duct.
-
Double-ligate the common bile duct with surgical suture.
-
For sham-operated control animals, expose the common bile duct without ligation.
-
Close the abdominal incision.
-
Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral gavage for the duration of the study (e.g., 14 days).
-
At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.
Endpoints:
-
Liver Injury: Serum levels of alanine aminotransferase (ALT) and bilirubin; histological assessment of bile infarcts.
-
Hepatocyte Apoptosis: TUNEL staining and immunohistochemistry for cleaved caspases 3/7 in liver sections.
-
Hepatic Fibrosis: Sirius Red staining for collagen deposition; immunohistochemistry for α-smooth muscle actin (a marker of hepatic stellate cell activation) in liver sections.
-
Survival Analysis: Monitor and record animal survival over the course of the study.
Signaling Pathways and Logical Relationships
The anti-fibrotic effects of this compound are mediated through its inhibition of MMPs, which play a crucial role in the activation of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.
MMPs, particularly MMP-2 and MMP-9, are known to cleave latent TGF-β from the ECM, releasing the active form that can then bind to its receptor and initiate a downstream signaling cascade that promotes fibrosis. By inhibiting these MMPs, this compound is hypothesized to reduce the activation of TGF-β, thereby attenuating the pro-fibrotic signaling cascade.
Hypothesized Signaling Pathway of this compound in Attenuating Liver Fibrosis
Caption: Hypothesized mechanism of this compound in attenuating fibrosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow of the in vivo BDL mouse model experiment.
Clinical Development
This compound has been evaluated in Phase 2 clinical trials for the treatment of chronic Hepatitis C virus (HCV) infection.[1] The rationale for its use in this indication stems from its anti-inflammatory and anti-fibrotic properties, which could complement the antiviral effects of standard-of-care treatments.
Several Phase 2 studies were initiated by Conatus Pharmaceuticals to evaluate the safety, tolerability, and antiviral activity of this compound in combination with pegylated interferon and ribavirin in both treatment-naive and treatment-experienced HCV patients.[4] The clinical trial identifiers for these studies include NCT00570336, NCT00925990, and NCT01051921.[1]
Conclusion
This compound is a potent and selective inhibitor of matrix metalloproteinases with a well-defined mechanism of action in preclinical models of tissue injury and fibrosis. Its ability to reduce hepatocyte apoptosis, inhibit hepatic stellate cell activation, and attenuate fibrogenesis underscores its therapeutic potential. While its clinical development in Hepatitis C did not lead to regulatory approval, the robust preclinical data and a favorable safety profile in early clinical studies suggest that this compound or similar MMP inhibitors may hold promise for the treatment of fibrotic diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other indications characterized by pathological tissue remodeling.
References
Unveiling the Precision of a Potent Metalloproteinase Inhibitor: A Technical Guide to the Target Selectivity of CTS-1027
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity profile of CTS-1027, a potent, orally active, small molecule inhibitor of matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MMP inhibition. Through a comprehensive review of available data, we present a detailed overview of this compound's inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Core Attributes of this compound
This compound (also known as Ro 1130830 or RS 130830) is a hydroxamate-based inhibitor designed for high-affinity binding to the zinc-containing active site of MMPs. Its chemical structure is N-hydroxy-4-{[4-(4-chlorophenoxy) benzenesulfonyl] methyl}-2, 3, 5, 6-tetrahydropyran-4-carboxamide.[]
Quantitative Target Selectivity Profile
This compound has demonstrated potent inhibitory activity against a range of MMPs implicated in pathological tissue remodeling, inflammation, and fibrosis. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound against various human MMPs.
| Target MMP | IC50 (nM) | Ki (nM) | Selectivity Notes |
| MMP-2 (72 kDa type IV collagenase) | 0.2 - 0.4 | ≤9 | Highly Potent Inhibition |
| MMP-13 (Collagenase 3) | 0.5 - 0.6 | ≤9 | Highly Potent Inhibition |
| MMP-12 (Macrophage metalloelastase) | 0.7 | ≤9 | Potent Inhibition |
| MMP-8 (Neutrophil collagenase) | 0.9 | ≤9 | Potent Inhibition |
| MMP-3 (Stromelysin-1) | 9.5 | ≤9 | Moderate Inhibition |
| MMP-14 (MT1-MMP) | 15 | ≤9 | Moderate Inhibition |
| MMP-9 (92 kDa type IV collagenase) | - | ≤9 | Potent Inhibition (IC50 not specified) |
| MMP-1 (Collagenase 1) | >1000-fold less potent than vs MMP-2 | - | High Selectivity |
| MMP-7 (Matrilysin) | Not inhibited | - | High Selectivity |
Data compiled from multiple sources.[2]
Experimental Protocols
The characterization of this compound's target selectivity and in vivo efficacy has been established through a combination of biochemical and cell-based assays, as well as animal models of disease.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
A representative protocol for determining the IC50 values of this compound against various MMPs involves a fluorogenic substrate assay. This method continuously measures the enzymatic activity of MMPs.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.[3]
Materials:
-
Recombinant human MMP enzymes
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) over time.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of MMP inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
References
The Potent and Selective Inhibition of MMP-2 and MMP-13 by CTS-1027: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTS-1027, also known as Ro 1130830 or RS 130830, is a potent, small-molecule inhibitor of matrix metalloproteinases (MMPs), demonstrating high affinity for MMP-2 and MMP-13. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailed experimental protocols for assessing its activity, and an exploration of the key signaling pathways influenced by its inhibitory action. The exceptional selectivity of this compound for specific MMPs, particularly its low activity against MMP-1, has positioned it as a compound of interest for therapeutic development in conditions characterized by excessive extracellular matrix degradation, such as liver fibrosis and osteoarthritis.
Introduction to this compound and its Therapeutic Potential
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and fibrosis.[2] this compound is a hydroxamate-based, reversible MMP inhibitor that has shown significant promise in preclinical and clinical studies.[3][4] It was initially investigated as an anti-arthritic agent in human clinical trials where it was generally well-tolerated.[3][4] More recently, its potential as a hepato-protective and anti-fibrogenic agent has been explored, with studies demonstrating its ability to attenuate liver injury and fibrosis.[5] this compound has also been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C.[6]
Quantitative Inhibitory Profile of this compound
This compound exhibits potent inhibition of several MMPs, with particularly low nanomolar and sub-nanomolar IC50 values for MMP-2 and MMP-13. A key characteristic of this compound is its high selectivity, notably its significantly lower affinity for MMP-1, which is believed to be associated with a reduction in the musculoskeletal side effects that have plagued other less selective MMP inhibitors.[7][6]
| Target MMP | IC50 (nM) | Selectivity vs. MMP-1 |
| MMP-2 | 0.3 | >1000-fold |
| MMP-13 | 0.5 | >1000-fold |
| MMP-12 | 0.7 | Not specified |
| MMP-8 | 0.9 | Not specified |
| MMP-3 | 9.5 | Not specified |
| MMP-14 | 15 | Not specified |
| MMP-1 | >300 | - |
Table 1: Inhibitory potency (IC50) of this compound against a panel of matrix metalloproteinases. Data compiled from multiple sources.[6]
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of this compound against recombinant human MMP-2 and MMP-13 using a fluorogenic peptide substrate.
3.1.1. Materials and Reagents
-
Recombinant Human MMP-2 (pro-form)[8]
-
Recombinant Human MMP-13 (pro-form)[1]
-
p-Aminophenylmercuric Acetate (APMA) for enzyme activation[8]
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[1][8]
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5[8]
-
This compound stock solution in DMSO
-
Fluorescent plate reader with excitation at 320-328 nm and emission at 393-405 nm[1][8]
3.1.2. Enzyme Activation
-
Dilute the pro-form of rhMMP-2 or rhMMP-13 to 100 µg/mL in Assay Buffer.[8]
-
Add APMA to a final concentration of 1 mM.[8]
-
Incubate at 37°C for 1 hour for MMP-2 and 2 hours for MMP-13 to facilitate activation.[8]
-
Following activation, dilute the enzyme to the desired working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[8]
3.1.3. Inhibition Assay Procedure
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the activated MMP-2 or MMP-13 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the fluorogenic substrate solution by diluting the stock to the final working concentration (e.g., 20 µM) in Assay Buffer.[8]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 5-10 minutes) or perform an endpoint reading after a specific incubation time (e.g., 30 minutes).[1][8]
-
Include control wells for "no enzyme" (substrate blank) and "no inhibitor" (100% activity).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Liver Fibrosis (Bile Duct Ligation)
This protocol describes a preclinical model used to evaluate the efficacy of this compound in a cholestatic liver injury model.[4][5][6]
3.2.1. Animal Model and Surgical Procedure
-
Use male C57/BL6 mice.[4]
-
Anesthetize the mice (e.g., with ketamine and xylazine).[6]
-
Perform a midline laparotomy to expose the common bile duct.[6]
-
Double-ligate the common bile duct and transect it between the two ligatures.[6]
-
Suture the abdominal wall and skin.
-
A sham-operated control group should undergo the same surgical procedure without bile duct ligation.[6]
3.2.2. This compound Administration
-
Administer this compound or a vehicle control (e.g., carboxymethylcellulose) daily by oral gavage at a dose of 10 mg/kg body weight.[6]
-
Continue treatment for a specified duration, for example, 14 days.[4]
3.2.3. Endpoint Analysis
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.[6]
-
Measure serum levels of liver injury markers such as alanine aminotransferase (ALT) and total bilirubin.[6]
-
Process liver tissue for histological analysis (e.g., H&E staining for bile infarcts), immunohistochemistry for markers of hepatic stellate cell activation (e.g., α-smooth muscle actin) and fibrosis (e.g., collagen I), and TUNEL assay for hepatocyte apoptosis.[4][5]
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound are mediated through the inhibition of MMP-2 and MMP-13, which in turn modulates downstream signaling pathways involved in tissue remodeling, inflammation, and cell survival.
MMP-13 in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to upregulate MMP-13 expression.[2] MMP-13 is a key collagenase that degrades type II collagen, the primary structural component of articular cartilage, leading to cartilage destruction and disease progression.[3][10] The Wnt/β-catenin signaling pathway is one of the upstream regulators of MMP-13 expression in chondrocytes.[3][7] By inhibiting MMP-13, this compound can directly prevent the breakdown of the cartilage matrix.
MMP-2 in Liver Fibrosis
The role of MMP-2 in liver fibrosis is complex, with evidence suggesting both pro- and anti-fibrotic functions.[11][12] During liver injury, hepatic stellate cells (HSCs) become activated and are a major source of MMP-2.[13] MMP-2 can contribute to the remodeling of the liver matrix.[13] Some studies suggest that MMP-2 may have a role in activating pro-fibrotic signaling molecules like TGF-β.[12] Conversely, other research indicates that MMP-2 may also play a role in the resolution of fibrosis.[12] In the context of cholestatic liver injury, inhibition of MMPs, including MMP-2, by this compound has been shown to reduce hepatocyte apoptosis and markers of fibrosis.[4][5]
Experimental Workflow for In Vitro Inhibition Assay
The following diagram illustrates the logical flow of the in vitro MMP inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of MMP-2 and MMP-13 with a well-defined in vitro and in vivo profile. Its efficacy in preclinical models of liver fibrosis and its history of clinical investigation for arthritis underscore its therapeutic potential. The detailed protocols and pathway analyses provided in this guide offer a valuable resource for researchers and drug development professionals working on MMP inhibitors and related diseases. The high selectivity of this compound, particularly its sparing of MMP-1, represents a significant advancement in the design of safer and more effective MMP-targeted therapies. Further investigation into the intricate roles of MMP-2 and MMP-13 in various pathologies will continue to elucidate the full therapeutic utility of selective inhibitors like this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. chondrex.com [chondrex.com]
- 10. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of Matrix Metalloproteinase-2 Amplifies Murine Toxin-Induced Liver Fibrosis by Upregulating Collagen I Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Matrix metalloproteinase-2 activation in human hepatic fibrosis regulation by cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
CTS-1027: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Matrix Metalloproteinase Inhibitor CTS-1027.
Abstract
This compound, also known as RS-130830 or Ro-1130830, is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for in vivo studies are presented, along with a summary of its inhibitory activity against various MMPs. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential in conditions characterized by excessive MMP activity, such as liver fibrosis and inflammation.
Chemical Structure and Properties
This compound is a hydroxamate-based inhibitor with the IUPAC name 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide.[1] Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | [1] |
| CAS Number | 193022-04-7 | [1] |
| Molecular Formula | C₁₉H₂₀ClNO₆S | [1][2] |
| SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO | [1][2] |
| InChIKey | ROSNVSQTEGHUKU-UHFFFAOYSA-N | [1][2] |
The physicochemical properties of this compound are summarized in the following table, providing essential data for its handling, formulation, and experimental use.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 425.9 g/mol | [1][4] |
| AlogP | 3.21 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Polar Surface Area | 101.93 Ų | [4] |
| Rotatable Bonds | 6 | [4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5] |
Mechanism of Action and Biological Activity
This compound is a reversible and highly selective inhibitor of several matrix metalloproteinases.[6] Its primary mechanism of action involves the chelation of the zinc ion within the active site of MMPs, thereby preventing their enzymatic activity.
The inhibitory potency of this compound against a panel of MMPs has been characterized, demonstrating high affinity for MMP-2, MMP-9, and MMP-13, and significantly lower affinity for MMP-1 and MMP-3.[7] This selectivity profile is crucial, as non-selective MMP inhibition has been associated with undesirable side effects.
Table 3: Inhibitory Activity of this compound against various MMPs
| MMP Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| MMP-1 | - | 590 | [7] |
| MMP-2 | 0.3, 0.4 | 0.22 | [5][7][8] |
| MMP-3 | - | 9.3 | [7] |
| MMP-8 | - | ≤9 | [6] |
| MMP-9 | - | 0.55 | [7] |
| MMP-12 | - | ≤9 | [6] |
| MMP-13 | 0.5, 0.6 | 0.52 | [5][7][8] |
| MMP-14 | - | ≤9 | [6] |
The biological activity of this compound has been primarily investigated in the context of liver injury and fibrosis.[6][9] Studies have shown that this compound can attenuate liver damage by reducing hepatocyte apoptosis and inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[6][9]
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of key signaling pathways involved in apoptosis and fibrosis. By inhibiting specific MMPs, this compound can influence downstream cellular processes.
Inhibition of Hepatic Stellate Cell Activation
MMP-8, secreted by macrophages, has been shown to activate quiescent HSCs into a myofibroblast-like phenotype via the ERK1/2-dependent pathway.[1] this compound, by inhibiting MMP-8, is proposed to disrupt this activation cascade, thereby reducing the fibrogenic response.
Caption: Proposed mechanism of this compound in inhibiting HSC activation.
Modulation of Apoptosis
MMPs, particularly MMP-7, are known to cleave Fas Ligand (FasL) from the cell surface, generating a soluble form that is less potent at inducing apoptosis.[8] By inhibiting MMPs, this compound can prevent FasL shedding, leading to increased cell surface FasL and enhanced apoptosis of target cells, such as activated HSCs or tumor cells.
References
- 1. Matrix metalloproteinase-8 (MMP-8) regulates the activation of hepatic stellate cells (HSCs) through the ERK-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Matrix Metalloproteinase-9 Activation Cascade by Hepatic Stellate Cells in Trans-differentiation in the Three-dimensional Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix metalloproteinases, the pros and cons, in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of matrix metalloproteinase-2 from hepatic stellate cells requires interactions with hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of tumour cell apoptosis by matrix metalloproteinase inhibitors: new tricks from a (not so) old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
The Matrix Metalloproteinase Inhibitor CTS-1027 (Ro 1130830, RS 130830): A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTS-1027, also known by its developmental codes Ro 1130830 and RS 130830, is a potent and selective, orally active inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is implicated in the pathogenesis of numerous diseases characterized by abnormal tissue remodeling, including arthritis, cancer, and fibrosis.[3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Chemical Identity and Synonyms
A clear understanding of the nomenclature and chemical identifiers for this compound is crucial for accurate literature review and research.
| Identifier Type | Identifier |
| Common Name | This compound |
| Synonyms | Ro 1130830, RS 130830, Ro 113-0830, RS-130830 |
| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide[1][4] |
| CAS Number | 193022-04-7[1][4][5] |
| Molecular Formula | C₁₉H₂₀ClNO₆S[1][4][5] |
| SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO[1] |
| DrugBank ID | DB08490[1] |
| PubChem CID | 3342298[1] |
Mechanism of Action and In Vitro Potency
This compound is a broad-spectrum inhibitor of several MMPs, with particularly high potency against MMP-2 (gelatinase A) and MMP-13 (collagenase-3).[2][3] Its inhibitory activity is attributed to the hydroxamate group, which chelates the active site zinc ion essential for the catalytic activity of MMPs. The selectivity profile of this compound demonstrates a significantly lower affinity for MMP-1 (interstitial collagenase), which is a desirable characteristic for minimizing certain side effects associated with broad-spectrum MMP inhibition.[2]
Quantitative Inhibitory Data
The following table summarizes the in vitro inhibitory potency of this compound against various MMPs.
| MMP Target | IC₅₀ (nM) | Ki (nM) |
| MMP-2 | 0.3[2], 0.4[3] | 0.22[4] |
| MMP-13 | 0.5[2], 0.6[3] | 0.52[4] |
| MMP-9 | - | 0.55[4] |
| MMP-3 | - | 9.3[4] |
| MMP-1 | >1000-fold selectivity vs MMP-2/13[2] | 590[4] |
Experimental Protocols
In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. This typically involves incubation with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Activated MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 320-340 nm and emission at 390-420 nm, depending on the specific fluorophore). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Workflow for In Vitro MMP Inhibition Assay.
In Vivo Bile Duct Ligation (BDL) Model in Mice
This protocol describes a model of cholestatic liver injury and fibrosis where the efficacy of this compound has been evaluated.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligations.
-
For sham-operated controls, expose the bile duct without ligation.
-
Close the abdominal incision with sutures.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., 0.5% carboxymethylcellulose) daily by oral gavage, starting on the day of surgery.
-
-
Endpoint Analysis (e.g., at day 14):
-
Euthanize mice and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and total bilirubin.
-
Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Apoptosis Assessment: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on liver sections to quantify hepatocyte apoptosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1).
-
Workflow for the Bile Duct Ligation (BDL) In Vivo Model.
Signaling Pathways in Liver Fibrosis and the Role of MMP Inhibition
Liver fibrosis is a complex wound-healing response to chronic liver injury, characterized by the excessive accumulation of ECM proteins. Key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the fibrotic liver.
While direct experimental evidence specifically linking this compound to the modulation of TGF-β or MAPK signaling is not yet extensively published, its mechanism of action as an MMP inhibitor allows for a logical inference of its impact on these pathways. MMPs are known to play a crucial role in the activation of latent TGF-β and can also influence cellular signaling cascades. By inhibiting MMPs, this compound can indirectly attenuate the pro-fibrotic signaling that drives disease progression.
Postulated Signaling Cascade in Liver Fibrosis and Point of Intervention for this compound
The following diagram illustrates the established signaling pathways in liver fibrosis and the likely point of intervention for this compound.
Postulated Signaling Pathway in Liver Fibrosis.
Conclusion
This compound is a well-characterized, potent, and selective MMP inhibitor with demonstrated efficacy in preclinical models of tissue remodeling, such as liver fibrosis. Its favorable selectivity profile and oral bioavailability make it a compelling candidate for further investigation in diseases driven by excessive MMP activity. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future research should aim to further elucidate the direct impact of this compound on key pro-fibrotic signaling cascades to fully understand its mechanism of action.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β1 modulates the homeostasis between MMPs and MMP inhibitors through p38 MAPK and ERK1/2 in highly invasive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming growth factor-beta repression of matrix metalloproteinase-1 in dermal fibroblasts involves Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CTS-1027 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTS-1027, also known as Ro 1130830 and RS 130830, is a potent and selective, orally active hydroxamate-based inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits high affinity for several MMPs implicated in pathological tissue remodeling, including MMP-2, -3, -8, -9, -12, -13, and -14, while showing significantly lower activity against MMP-1 and MMP-7.[1][2][3] This selectivity profile has positioned this compound as a compelling candidate for therapeutic intervention in diseases characterized by aberrant extracellular matrix (ECM) turnover, such as liver fibrosis, and potentially other inflammatory and remodeling-intensive conditions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in ECM remodeling, with a focus on its mechanism of action, quantitative effects in disease models, and detailed experimental methodologies.
Introduction to Extracellular Matrix Remodeling and the Role of MMPs
The extracellular matrix (ECM) is a dynamic scaffold essential for tissue architecture and cellular function. Its constant remodeling is a tightly regulated process involving the synthesis and degradation of its components. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key drivers of ECM degradation. While crucial for physiological processes like development and wound healing, dysregulated MMP activity is a hallmark of numerous pathologies, including fibrosis, arthritis, and cancer, leading to excessive tissue destruction or accumulation.
This compound: A Selective Inhibitor of Key Matrix Metalloproteinases
This compound is a small molecule designed to selectively target MMPs that are central to pathological ECM remodeling. Its inhibitory profile demonstrates a high degree of selectivity for gelatinases (MMP-2, MMP-9), stromelysins (MMP-3), and collagenases (MMP-8, MMP-13) amongst others, with over 1000-fold greater selectivity for MMP-2 and MMP-13 over MMP-1.[1] This targeted approach aims to mitigate the adverse effects associated with broad-spectrum MMP inhibition.
Mechanism of Action
As a hydroxamate-based inhibitor, this compound functions by chelating the zinc ion within the catalytic domain of the MMP enzyme, thereby blocking its proteolytic activity. This prevents the degradation of ECM components such as collagens, gelatin, and proteoglycans. Furthermore, this compound is cell-permeable, suggesting the potential for intracellular effects, as some MMPs have been shown to have roles within the cell.[4]
Preclinical Evidence of this compound in Extracellular Matrix Remodeling
Attenuation of Liver Injury and Fibrosis
A pivotal preclinical study investigated the efficacy of this compound in a bile duct ligation (BDL) mouse model, a well-established inducer of cholestatic liver injury and fibrosis.[4][5]
| Parameter | Model | Treatment | Outcome | p-value |
| Hepatocyte Apoptosis | BDL Mouse | 10 mg/kg/day this compound | 3-fold reduction (TUNEL assay) | <0.01 |
| 5-fold decrease (caspase 3/7-positive cells) | ||||
| Bile Infarcts | BDL Mouse | 10 mg/kg/day this compound | 70% reduction | |
| Stellate Cell Activation (α-SMA mRNA) | BDL Mouse | 10 mg/kg/day this compound | 60% reduction | <0.05 |
| Hepatic Fibrogenesis (Collagen 1α(I) mRNA) | BDL Mouse | 10 mg/kg/day this compound | 60% reduction | <0.05 |
| Animal Survival (at 13 days) | BDL Mouse | 10 mg/kg/day this compound | 50% survival vs 20% in vehicle | <0.05 |
Effects on Atherosclerosis
In a preclinical study utilizing male ApoE knockout mice, a model for atherosclerosis, dietary administration of RS-130830 (this compound) for eight weeks resulted in a significant 89% increase in plasma triglyceride concentrations.[1] This study highlights the complex and potentially context-dependent effects of MMP inhibition on lipid metabolism.
Neuroprotective Effects in Pneumococcal Meningitis
In an infant rat model of pneumococcal meningitis, treatment with RS-130830 (this compound) significantly attenuated cortical necrosis.[2][6] Furthermore, at 18 hours post-infection, concentrations of the pro-inflammatory cytokine IL-1β and the anti-inflammatory cytokine IL-10 were significantly lower in the cerebrospinal fluid of treated animals.[2][6]
Clinical Development of this compound
This compound has been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C virus (HCV) infection, a disease often leading to liver fibrosis.
Summary of Phase 2 Clinical Trial Findings in Hepatitis C
| Trial Identifier | Patient Population | Treatment | Key Findings |
| NCT00925990 | Genotype 1 HCV, interferon-unsuitable | This compound (15 mg b.i.d.) +/- ribavirin | At week 24, mean HCV RNA reduction of -0.47 log with ribavirin vs -0.09 log with placebo. Significant reductions in aminotransferases with ribavirin combination.[3] |
| NCT01051921 | Genotype 1 HCV, prior non-responders | This compound (15 mg b.i.d.) + PEG-IFN α-2a + ribavirin | Combination was well-tolerated.[3] |
| NCT01273064 | Genotype 1 HCV, null-responders | SOC +/- this compound (15, 30, or 60 mg BID) | Dose escalation study designed to assess improved response.[7] |
| NCT00570336 | Chronic HCV | This compound (four doses, once daily) | Dose-response study to evaluate the effect on elevated liver enzymes. |
Experimental Protocols
Bile Duct Ligation (BDL) Model of Liver Fibrosis
-
Animal Model: C57/BL6 mice.[4]
-
Surgical Procedure:
-
Anesthetize mice (e.g., ketamine/xylazine).
-
Perform a midline laparotomy to expose the common bile duct.
-
Double-ligate the common bile duct with surgical suture.
-
Transect the duct between the two ligatures.
-
Close the abdominal incision in layers.
-
Sham-operated controls undergo the same procedure without ligation and transection.
-
-
Drug Administration:
-
Administer this compound (10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral gavage.[4]
-
-
Endpoint Analysis (at 14 days):
-
Hepatocyte Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and immunohistochemistry for cleaved caspase 3/7 on liver sections.[4][5]
-
Liver Injury: Histological assessment of bile infarcts in liver sections. Measurement of serum alanine aminotransferase (ALT) and total bilirubin.[5]
-
Hepatic Fibrogenesis: Quantitative real-time PCR (qRT-PCR) for α-smooth muscle actin (α-SMA) and collagen 1α(I) mRNA from liver tissue. Immunohistochemistry for α-SMA.[4]
-
Signaling Pathways and Logical Relationships
Proposed Mechanism of this compound in Attenuating Liver Fibrosis
The diagram below illustrates the proposed mechanism by which this compound ameliorates liver fibrosis. By inhibiting key MMPs, this compound reduces the activation of hepatic stellate cells and subsequent deposition of collagen, key events in the fibrotic cascade.
Caption: Proposed mechanism of this compound in liver fibrosis.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-fibrotic agent like this compound in a preclinical model.
Caption: Experimental workflow for preclinical evaluation.
Discussion and Future Directions
The preclinical data strongly support the role of this compound in mitigating ECM remodeling in the context of liver fibrosis. The selective inhibition of key MMPs translates to a reduction in the pathological hallmarks of the disease. However, the contrasting findings with the broad-spectrum MMP inhibitor Marimastat, which aggravated fibrosis in a CCl4-induced liver injury model, underscore the importance of the specific disease context and the selectivity profile of the inhibitor. The pro-fibrotic effect of Marimastat in that model may be due to the inhibition of collagen-degrading MMPs, which are important for fibrosis resolution.
The clinical trial results in Hepatitis C, while not demonstrating a robust antiviral effect on their own, suggest a potential for this compound to be used as an adjunct therapy to protect the liver from the damaging effects of chronic inflammation and fibrosis.
Future research should focus on elucidating the specific intracellular signaling pathways that may be modulated by this compound, given its cell-permeable nature. Further preclinical studies in models of established fibrosis are warranted to determine its therapeutic potential in reversing existing ECM deposition. Additionally, exploring the efficacy of this compound in other fibrotic diseases and in inflammatory conditions such as arthritis, for which it was initially investigated, remains a promising avenue for future drug development.
Conclusion
This compound is a selective MMP inhibitor with a well-defined mechanism of action and compelling preclinical evidence for its role in modulating extracellular matrix remodeling. Its ability to attenuate liver injury and fibrosis in a relevant animal model, coupled with a favorable safety profile in early clinical trials, makes it a significant molecule of interest for the treatment of diseases characterized by pathological ECM turnover. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the core science and potential applications of this compound.
References
- 1. 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | 193022-04-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of CTS-1027: A Potent Matrix Metalloproteinase Inhibitor with Therapeutic Potential in Liver Fibrosis
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CTS-1027 is a potent and selective small-molecule inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. Preclinical research has primarily focused on its therapeutic potential in the context of liver injury and fibrosis. In the well-established bile duct ligation (BDL) mouse model, this compound has demonstrated significant efficacy in attenuating key pathological features of cholestatic liver disease. This technical guide provides an in-depth overview of the core preclinical findings, including quantitative data on its biological activity and efficacy in a relevant disease model. Detailed experimental methodologies for the key assays are provided, and the putative signaling pathways influenced by this compound are illustrated. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs is implicated in the pathogenesis of numerous diseases characterized by inflammation and tissue remodeling, including liver fibrosis, arthritis, and cancer.
This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for specific MMPs involved in fibrogenesis. This whitepaper synthesizes the key preclinical data that underscore the therapeutic potential of this compound, with a primary focus on its effects in a validated animal model of liver fibrosis.
Mechanism of Action
This compound is a potent inhibitor of several MMPs, with particularly high affinity for MMP-2 (gelatinase A) and MMP-13 (collagenase 3). The inhibitory activity of this compound has been quantified with specific IC50 values, demonstrating its potency.[1]
Preclinical Efficacy in a Model of Liver Fibrosis
The primary preclinical model used to evaluate the efficacy of this compound is the bile duct ligation (BDL) mouse model. This model recapitulates many of the key features of human cholestatic liver injury and fibrosis.
Summary of Key Preclinical Findings
In the BDL mouse model, oral administration of this compound resulted in significant improvements across several key pathological parameters compared to vehicle-treated controls.
| Parameter | Observation | Quantitative Data | Reference |
| Hepatocyte Apoptosis | Significant reduction in programmed cell death of liver cells. | 3-fold reduction as assessed by TUNEL assay and immunohistochemistry for activated caspase-3/7. | [2][3] |
| Liver Injury | Marked decrease in necrotic areas of the liver. | 70% reduction in bile infarcts. | [3] |
| Hepatic Stellate Cell Activation | Reduced activation of the primary cell type responsible for collagen deposition in the liver. | Significant reduction in α-smooth muscle actin expression. | [3] |
| Hepatic Fibrogenesis | Decreased deposition of collagen, a hallmark of fibrosis. | Significant reduction in collagen 1 expression. | [3] |
| Animal Survival | Improved overall survival rate following BDL-induced liver injury. | 50% survival in the this compound treated group versus 20% in the vehicle group after 14 days. | [2] |
Experimental Model: Bile Duct Ligation (BDL) in Mice
The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.
-
Animal Strain: C57/BL6 mice.
-
Procedure: The common bile duct is double-ligated and then transected between the two ligatures. Sham-operated animals undergo a similar surgical procedure without ligation of the bile duct.
-
Drug Administration: this compound is administered by oral gavage at a dose of 10 mg/kg body weight once daily. The vehicle control used is carboxymethylcellulose.
-
Study Duration: 14 days.
-
Endpoint Analysis: At the end of the study, blood and liver tissues are collected for biochemical and histological analysis.
Experimental Protocols
TUNEL Assay for Detection of Apoptosis
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Tissue sections are treated with Proteinase K to allow for antibody penetration.
-
TUNEL Reaction: Sections are incubated with a mixture containing TdT and labeled dUTP (e.g., biotin-dUTP or fluorescently labeled dUTP).
-
Detection: If using biotin-dUTP, sections are incubated with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of DNA fragmentation. If using a fluorescently labeled dUTP, the signal is detected using a fluorescence microscope.
-
Counterstaining: Nuclei are counterstained with a suitable dye (e.g., hematoxylin or DAPI) to visualize all cells.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified by microscopy.
Immunohistochemistry for Activated Caspase-3
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage, and antibodies specific to the cleaved, active form of caspase-3 can be used to identify apoptotic cells.
Principle: An antibody that specifically recognizes the active form of caspase-3 is used to label apoptotic cells in tissue sections.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for activated caspase-3.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme (e.g., HRP) for chromogenic detection or a fluorophore for fluorescent detection.
-
Detection: If using an HRP-conjugated secondary antibody, a chromogenic substrate is added to produce a colored precipitate. For fluorescent detection, the section is visualized using a fluorescence microscope.
-
Counterstaining: Nuclei are counterstained to visualize all cells.
-
Analysis: The number of activated caspase-3-positive cells is quantified by microscopy.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in the BDL model are likely mediated through the inhibition of MMP-2 and MMP-13, which are known to be involved in the activation of hepatic stellate cells and the degradation of the normal liver matrix, contributing to the progression of fibrosis.
Experimental workflow for the bile duct ligation (BDL) mouse model.
Inferred signaling pathway of this compound in attenuating liver fibrosis.
Conclusion and Future Directions
The preclinical data for this compound strongly support its therapeutic potential in the treatment of liver fibrosis. Its ability to potently and selectively inhibit key MMPs involved in the fibrotic process translates to significant efficacy in a well-established animal model of the disease. The reduction in hepatocyte apoptosis, liver injury, and collagen deposition, coupled with improved survival, highlights the disease-modifying potential of this compound.
While the current preclinical data is compelling, further studies would be beneficial to fully elucidate the therapeutic window and long-term safety of this compound. Investigations into its efficacy in other models of liver fibrosis (e.g., carbon tetrachloride-induced fibrosis) could broaden its potential clinical applications. Furthermore, a more detailed exploration of the downstream signaling pathways affected by this compound would provide a more complete understanding of its mechanism of action. Nevertheless, the existing preclinical profile of this compound provides a strong rationale for its continued development as a novel anti-fibrotic agent.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
Methodological & Application
Application Notes and Protocols for CTS-1027 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CTS-1027, a potent matrix metalloproteinase (MMP) inhibitor, in preclinical mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease contexts.
Introduction
This compound (also known as RS-130830 or Ro-1130830) is a second-generation, potent, and selective hydroxamic acid-based inhibitor of matrix metalloproteinases.[1] It exhibits high affinity for several MMPs implicated in pathological processes such as inflammation, fibrosis, and tissue remodeling. Notably, it shows high selectivity for MMPs such as MMP-2 and MMP-13 over MMP-1, which is thought to reduce the risk of musculoskeletal side effects associated with broader-spectrum MMP inhibitors.[1] Preclinical studies have primarily focused on its efficacy in models of liver injury, with additional investigations in neurological inflammation.
Biochemical and Pharmacological Data
This compound has been characterized by its inhibitory activity against a range of human MMPs. The available data on its potency are summarized below.
Table 1: Inhibitory Activity of this compound against Human MMPs
| MMP Target | IC50 (nM) |
| MMP-2 | 0.2 - 0.3 |
| MMP-13 | 0.5 |
| MMP-12 | 0.7 |
| MMP-8 | 0.9 |
| MMP-3 | 9.5 |
| MMP-14 | 15 |
| MMP-1 | >1000 |
Data sourced from MedchemExpress.[2]
Preclinical Efficacy in Mouse Models
The primary in vivo efficacy data for this compound in mouse models comes from studies of liver injury and fibrosis.
Liver Injury and Fibrosis Model (Bile Duct Ligation)
In a well-established model of cholestatic liver injury induced by bile duct ligation (BDL) in C57/BL6 mice, this compound has demonstrated significant therapeutic effects.
| Parameter | Vehicle Control | This compound (10 mg/kg/day, p.o.) | % Improvement |
| Survival Rate (Day 14) | 20% | 50% | 150% |
| Hepatocyte Apoptosis (TUNEL assay) | - | 3-fold reduction | 67% |
| Bile Infarcts | - | 70% reduction | 70% |
| Caspase 3/7-positive Hepatocytes | - | 5-fold decrease | 80% |
Data from Kahraman A, et al. Hepatol Res. 2009.[3]
These findings indicate that this compound attenuates liver injury and fibrosis, leading to improved survival in this model.[3]
Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
This protocol describes the surgical procedure to induce cholestatic liver injury in mice, as used in studies evaluating this compound.
Materials:
-
C57/BL6 mice (male, 8-10 weeks old)
-
Anesthetic: Ketamine (60 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 5-0 silk)
-
This compound
-
Vehicle control (e.g., Carboxymethylcellulose)
-
Gavage needles
Procedure:
-
Anesthesia: Anesthetize the mouse using an intraperitoneal injection of Ketamine and Xylazine. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution.
-
Incision: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully dissect the common bile duct from the surrounding tissue. Ligate the bile duct in two locations and transect it between the ligatures.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Sham Control: For sham-operated control animals, perform the same surgical procedure without ligating the bile duct.
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle (e.g., carboxymethylcellulose).
-
Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 10 mg/kg).[2]
-
-
Endpoint Analysis: At the end of the study period (e.g., 14 days), euthanize the mice and collect blood and liver tissue for analysis of markers of liver injury and fibrosis (e.g., serum ALT, bilirubin, histology, gene expression of fibrotic markers).[2][3]
Signaling Pathways
This compound exerts its effects primarily through the inhibition of MMPs, particularly MMP-2 and MMP-13. The downstream consequences of this inhibition are critical to its therapeutic effects.
This compound Mechanism of Action
Caption: this compound inhibits MMP-2 and MMP-13, blocking ECM degradation and cytokine activation.
Downstream Signaling of MMP-2 and MMP-13 Inhibition
The inhibition of MMP-2 and MMP-13 by this compound impacts several downstream signaling pathways involved in cellular processes like inflammation, apoptosis, and fibrosis.
Caption: this compound modulates key signaling pathways by inhibiting MMP-2 and MMP-13.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical mouse model.
Caption: A typical workflow for in vivo testing of this compound in a mouse model.
Discussion and Limitations
The available preclinical data strongly support the therapeutic potential of this compound in mouse models of liver fibrosis. The dose of 10 mg/kg administered orally once daily appears to be effective in this context.
Researchers interested in evaluating this compound in other disease models, such as arthritis or atherosclerosis, should consider conducting initial dose-ranging studies to determine the optimal therapeutic window. The information provided in these application notes serves as a starting point for further investigation into the therapeutic utility of this promising MMP inhibitor.
References
- 1. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTS-1027 Administration by Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTS-1027, also known as Ro 1130830 or RS 130830, is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs), with high affinity for MMP-2 and MMP-13.[1] Excessive MMP activity is implicated in the pathogenesis of various diseases, including those involving tissue remodeling, inflammation, and fibrosis.[2][3] Preclinical studies have demonstrated the therapeutic potential of this compound in attenuating liver injury and fibrosis, making it a compound of interest for further investigation.[2][3][4]
These application notes provide detailed protocols for the preparation and administration of this compound by oral gavage in a preclinical mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The included data summarizes the reported efficacy of this compound in this model.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that selectively targets a range of MMPs, with particularly low IC50 values for MMP-2 (0.3 nM) and MMP-13 (0.5 nM).[1] It exhibits over 1,000-fold selectivity for these MMPs over MMP-1.[1] MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5][6] In pathological conditions such as liver fibrosis, altered MMP activity contributes to excessive ECM deposition. By inhibiting key MMPs involved in tissue remodeling and inflammation, this compound can modulate these processes. For instance, in the context of liver injury, this compound has been shown to protect against TNFα- and α-Fas-induced liver damage.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its in vivo efficacy in a 14-day bile duct ligation (BDL) mouse model.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MMP-2 | 0.3 |
| MMP-13 | 0.5 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a BDL Mouse Model (10 mg/kg, daily oral gavage for 14 days)
| Parameter | Vehicle-Treated BDL Mice | This compound-Treated BDL Mice | Percent Reduction |
| Hepatocyte Apoptosis (TUNEL Assay) | - | - | ~67% (3-fold reduction) |
| Activated Caspase 3/7-positive cells | - | - | ~80% (5-fold reduction) |
| Bile Infarcts | - | - | 70% |
| α-smooth muscle actin (marker for stellate cell activation) | Significantly Increased | Significantly Reduced | - |
| Collagen 1 (marker for hepatic fibrogenesis) | Significantly Increased | Significantly Reduced | - |
| Animal Survival | Lower | Significantly Improved | - |
Data interpretation based on reported findings.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: sonicator or heating block
Procedure:
-
Prepare Stock Solution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation Preparation (for a final concentration of 2.5 mg/mL): a. For a 1 mL final volume, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. b. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 to the mixture and mix again until homogenous. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of the study.[7]
Protocol 2: Administration of this compound by Oral Gavage in a Bile Duct Ligation (BDL) Mouse Model
This protocol outlines the procedure for inducing cholestatic liver injury via BDL and the subsequent daily administration of this compound.
Materials:
-
C57/BL6 mice
-
Anesthetics (e.g., ketamine 60 mg/kg and xylazine 10 mg/kg, intraperitoneal injection)
-
Surgical instruments
-
Sutures (e.g., 5-0)
-
This compound formulation (from Protocol 1)
-
Vehicle control (prepared as in Protocol 1, without this compound)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
1 mL syringes
Procedure:
-
Bile Duct Ligation (BDL) Surgery: a. Anesthetize the mice using an appropriate method.[7] b. Perform a midline upper-abdominal incision to expose the peritoneal cavity.[7] c. Locate the common hepatic bile duct, double-ligate it below the bifurcation, and transect the duct between the ligatures.[7] d. For sham-operated control mice, perform a similar laparotomy with exposure of the common bile duct but without ligation.[7] e. Close the abdominal incision with sterile sutures.[7]
-
Post-Operative Care and Dosing: a. Allow the animals to recover from anesthesia. b. On the day of surgery, begin daily administration of either this compound or the vehicle control by oral gavage. c. The recommended dose is 10 mg/kg body weight, administered once a day.[7] d. Administer the formulation using a suitable oral gavage needle attached to a 1 mL syringe. Ensure the needle is correctly placed in the esophagus to avoid accidental administration into the trachea.
-
Study Duration and Endpoint Analysis: a. Continue daily gavage for 14 days.[7] b. At the end of the study period, re-anesthetize the mice.[7] c. Collect blood from the inferior vena cava for serum analysis (e.g., total bilirubin, ALT).[7] d. Sacrifice the animals and harvest the liver. e. Process the liver tissue for various analyses, including:
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits MMP-2 and MMP-13 signaling.
Caption: Workflow for BDL mouse study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase inhibitor, this compound, attenuates liver injury and fibrosis in the bile duct-ligated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bile Duct Ligation Model Using CTS-1027
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis, portal hypertension, and liver failure. The bile duct ligation (BDL) model in rodents is a widely used experimental model to induce cholestatic liver injury and study the mechanisms of hepatic fibrosis. Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation and remodeling of the ECM. Dysregulation of MMP activity is implicated in the pathogenesis of liver fibrosis.
CTS-1027 is a potent and selective inhibitor of several MMPs, including MMP-2 and MMP-13, which are known to be involved in liver fibrogenesis. This document provides detailed application notes and protocols for utilizing the BDL model to evaluate the therapeutic potential of this compound in attenuating liver injury and fibrosis.
Data Presentation
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the BDL mouse model.
Table 1: Effect of this compound on Markers of Liver Injury and Hepatocyte Apoptosis in BDL Mice
| Parameter | Vehicle-Treated BDL | This compound-Treated BDL | Fold/Percent Change | p-value | Citation |
| Serum ALT (U/L) | 599 ± 68 | 527 ± 89 | - | >0.05 | [1] |
| Serum Total Bilirubin | Nearly Identical | Nearly Identical | - | - | [1][2] |
| Bile Infarcts | - | - | 70% reduction | - | [1][2] |
| Hepatocyte Apoptosis (TUNEL) | - | - | 3-fold reduction | <0.01 | [1][2] |
| Activated Caspase 3/7-positive Hepatocytes | - | - | 5-fold reduction | - | [1] |
Table 2: Effect of this compound on Markers of Liver Fibrosis in BDL Mice
| Parameter | Vehicle-Treated BDL | This compound-Treated BDL | Outcome | p-value | Citation |
| α-Smooth Muscle Actin (α-SMA) | - | - | Reduced | <0.05 | [1][2] |
| Collagen 1 | - | - | Reduced | <0.05 | [1][2] |
Table 3: Effect of this compound on Survival in BDL Mice
| Time Point | Vehicle-Treated BDL (% Survival) | This compound-Treated BDL (% Survival) | p-value | Citation |
| Day 7 | 100% | 90% | - | [1] |
| Day 13 | 20% | 50% | <0.05 | [1] |
Experimental Protocols
Bile Duct Ligation (BDL) Surgical Procedure in Mice
This protocol describes the induction of cholestatic liver injury and fibrosis through the surgical ligation of the common bile duct in mice.
Materials:
-
C57/BL6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders, retractors)
-
Suture material (e.g., 5-0 silk)
-
Gauze and cotton swabs
-
Heating pad
-
Sterile saline solution
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the abdominal area and disinfect the surgical site with an appropriate antiseptic solution (e.g., 70% ethanol followed by povidone-iodine).
-
Make a midline laparotomy incision of approximately 1.5-2 cm to expose the abdominal cavity.
-
Gently retract the liver superiorly with a moist cotton swab to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.
-
Securely ligate the common bile duct at two locations with 5-0 silk suture.
-
A transection can be made between the two ligatures, although double ligation without transection is also effective and may reduce the risk of bile leakage.
-
Reposition the abdominal organs and close the abdominal wall in two layers (peritoneum and skin) using appropriate suture material.
-
For sham-operated control animals, perform the same procedure, including mobilization of the common bile duct, but without ligation.
-
Administer post-operative analgesics as recommended by institutional guidelines and allow the animals to recover on a heating pad.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration. A commonly used dose is 10 mg/kg body weight.[1]
-
Beginning on the day of surgery or one day post-surgery, administer this compound or vehicle to the mice once daily via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 14 days).[1]
Assessment of Liver Injury and Fibrosis
a. Serum Analysis:
-
At the end of the study period, collect blood from the mice via cardiac puncture or from the vena cava.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Analyze the serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin using standard biochemical assays.
b. Histological Analysis:
-
Euthanize the mice and perfuse the liver with sterile saline.
-
Excise the liver and fix a portion in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and identify areas of necrosis and bile infarcts.
c. Immunohistochemistry for Markers of Apoptosis and Fibrosis:
-
TUNEL Assay for Apoptosis:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval as required by the specific TUNEL assay kit.
-
Follow the manufacturer's instructions for the terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick end labeling (TUNEL) reaction to label the 3'-hydroxyl ends of fragmented DNA.
-
Counterstain the nuclei with a suitable stain (e.g., DAPI or methyl green).
-
Mount the slides and visualize under a fluorescence or light microscope. Apoptotic cells will be positively stained.
-
-
Caspase 3/7 Staining for Apoptosis:
-
Deparaffinize and rehydrate the liver sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against cleaved caspase 3/7.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, mount, and visualize under a light microscope.
-
-
α-Smooth Muscle Actin (α-SMA) Staining for Activated Hepatic Stellate Cells:
-
Follow the same general immunohistochemistry protocol as for caspase 3/7.
-
Use a primary antibody specific for α-SMA.
-
Quantify the α-SMA positive area as a measure of hepatic stellate cell activation.
-
-
Collagen 1 Staining for Fibrosis:
-
Follow the same general immunohistochemistry protocol.
-
Use a primary antibody specific for Collagen Type I.
-
Alternatively, Picrosirius Red staining can be used to visualize collagen fibers.
-
Mandatory Visualizations
Caption: Experimental workflow for the BDL model and this compound treatment.
Caption: Signaling pathway of this compound in liver fibrosis.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor, this compound, attenuates liver injury and fibrosis in the bile duct-ligated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTS-1027 in Liver Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CTS-1027, a potent matrix metalloproteinase (MMP) inhibitor, in preclinical liver fibrosis research. The information is based on studies utilizing the bile duct ligation (BDL) mouse model, a well-established method for inducing cholestatic liver injury and fibrosis.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. Matrix metalloproteinases (MMPs) are a family of enzymes that play a complex role in the progression and resolution of liver fibrosis through the degradation of extracellular matrix (ECM) components. This compound is a selective inhibitor of several MMPs, including MMP-2 and MMP-13, which are implicated in the pathogenesis of liver fibrosis.[1] Studies have demonstrated that this compound can attenuate liver injury, reduce hepatocyte apoptosis, and decrease the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1]
Mechanism of Action
This compound is a potent, small-molecule inhibitor of MMPs with high selectivity.[2] It has been shown to be a particularly effective inhibitor of MMP-2 and MMP-13.[2][3] In the context of liver fibrosis, the inhibition of these MMPs by this compound is thought to interfere with the pathological remodeling of the ECM, leading to a reduction in fibrogenesis. The proposed mechanism involves the attenuation of the secondary injurious process in the liver, thereby interrupting the cycle of hepatocyte apoptosis and subsequent activation of HSCs, which are key events in the development of hepatic fibrosis.[1]
Data Summary
The efficacy of this compound in a preclinical model of liver fibrosis has been demonstrated through the significant reduction of key pathological markers. The following tables summarize the quantitative data from a 14-day study in bile duct-ligated (BDL) mice treated with this compound (10 mg/kg, daily by gavage) compared to a vehicle-treated BDL group and a sham-operated control group.
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (nM) | Selectivity |
| MMP-2 | 0.3 | >1,000-fold vs. MMP-1 |
| MMP-13 | 0.5 | >1,000-fold vs. MMP-1 |
Data sourced from MedchemExpress.[2]
Table 2: Effects of this compound on Liver Injury and Apoptosis in BDL Mice
| Parameter | BDL + Vehicle | BDL + this compound | Percent Reduction | p-value |
| Hepatocyte Apoptosis (TUNEL-positive cells) | - | - | 3-fold reduction | <0.01 |
| Activated Caspase 3/7-positive cells | - | - | 5-fold decrease | <0.01 |
| Bile Infarcts | - | - | 70% | - |
Data presented as fold change or percentage reduction as reported in the source.[1]
Table 3: Effects of this compound on Hepatic Stellate Cell Activation and Fibrogenesis in BDL Mice
| Parameter | BDL + Vehicle | BDL + this compound | Percent Reduction | p-value |
| α-Smooth Muscle Actin (α-SMA) mRNA | - | - | 60% | <0.05 |
| Collagen 1α(I) mRNA | - | - | 60% | <0.05 |
Data presented as percentage reduction as reported in the source.[1]
Table 4: Effect of this compound on Survival in BDL Mice
| Group | Survival Rate at Day 14 | p-value |
| BDL + Vehicle | 20% | <0.05 |
| BDL + this compound | 50% | <0.05 |
Data sourced from Kahraman et al.[1]
Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
This protocol describes the induction of cholestatic liver injury and fibrosis in mice through the surgical ligation of the common bile duct.
Materials:
-
C57/BL6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Locate the common bile duct.
-
Carefully dissect the bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with 4-0 silk suture and transect the duct between the ligatures.
-
For sham-operated controls, perform a similar laparotomy with exposure of the bile duct but without ligation.
-
Close the abdominal incision in layers using sutures.
-
Administer this compound (10 mg/kg body weight) or vehicle control daily by oral gavage for the duration of the study (e.g., 14 days).[1]
-
Monitor the animals daily for signs of distress.
-
At the end of the study period, euthanize the mice and collect blood and liver tissue for analysis.
TUNEL Assay for Detection of Apoptosis
This protocol outlines the detection of apoptotic cells in liver tissue sections using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (including TdT enzyme and labeled dUTP)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize the liver sections by incubating in xylene, followed by rehydration through a graded series of ethanol to distilled water.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Wash the sections with PBS.
-
Equilibrate the sections with the kit-provided equilibration buffer for 10 minutes.
-
Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTP according to the manufacturer's instructions.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Stop the reaction by washing the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the appropriate wavelength for the chosen label.
Immunohistochemistry for Activated Caspase 3/7 and α-SMA
This protocol describes the detection of activated caspase 3/7 (a marker of apoptosis) and α-SMA (a marker of activated hepatic stellate cells) in liver tissue sections.
Materials:
-
Paraffin-embedded liver sections (5 µm)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (rabbit anti-cleaved caspase-3/7, mouse anti-α-SMA)
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate the liver sections as described for the TUNEL assay.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (anti-cleaved caspase-3/7 or anti-α-SMA) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the sections with a permanent mounting medium.
-
Visualize the sections using a light microscope.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of α-SMA and Collagen 1α(I) in liver tissue.
Materials:
-
Frozen liver tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for α-SMA, Collagen 1α(I), and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Homogenize the frozen liver tissue and extract total RNA using a commercially available kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing the cDNA template, primers for the target gene (α-SMA or Collagen 1α(I)) and housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualizations
Caption: Proposed mechanism of this compound in liver fibrosis.
Caption: Experimental workflow for this compound in the BDL mouse model.
References
Application Notes and Protocols for CTS-1027 in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTS-1027 is a potent and highly selective small molecule inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in cancer progression, facilitating tumor cell invasion, migration, and metastasis.[2][3] Specifically, MMP-2 (gelatinase A) and MMP-13 (collagenase 3) are frequently overexpressed in various malignancies and are associated with poor prognosis.[4] By inhibiting these key enzymes, this compound presents a promising therapeutic strategy to impede the metastatic cascade.
These application notes provide a comprehensive overview of the use of this compound in cancer cell invasion assays, including its biochemical properties, a detailed experimental protocol, and insights into the relevant signaling pathways.
Data Presentation
Biochemical Activity of this compound
This compound demonstrates high affinity and selectivity for MMP-2 and MMP-13. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Target MMP | IC50 Value (nM) | Selectivity | Reference |
| MMP-2 | 0.3 | >1000-fold vs. MMP-1 | [1] |
| MMP-13 | 0.5 | >1000-fold vs. MMP-1 | [1] |
Representative Data Table for Cancer Cell Invasion Assay
| Cancer Cell Line | This compound Concentration (nM) | Percent Invasion Inhibition (%) | P-value |
| e.g., MDA-MB-231 | 0 (Control) | 0 | - |
| 0.1 | User-defined value | User-defined value | |
| 1 | User-defined value | User-defined value | |
| 10 | User-defined value | User-defined value | |
| 100 | User-defined value | User-defined value | |
| e.g., HT-1080 | 0 (Control) | 0 | - |
| 0.1 | User-defined value | User-defined value | |
| 1 | User-defined value | User-defined value | |
| 10 | User-defined value | User-defined value | |
| 100 | User-defined value | User-defined value |
Experimental Protocols
Matrigel Invasion Assay Protocol for Assessing the Efficacy of this compound
This protocol is a representative method for evaluating the inhibitory effect of this compound on cancer cell invasion using a Boyden chamber assay with a Matrigel-coated membrane.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel™ Basement Membrane Matrix
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
24-well companion plates
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM or Crystal Violet staining solution
-
Cotton swabs
-
Cell scraper
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (typically 0.5-1 mg/mL) with ice-cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.
-
Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Invasion Assay Setup:
-
Prepare various concentrations of this compound in serum-free medium. Include a vehicle control (DMSO).
-
Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Resuspend the prepared cells in the different concentrations of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Cell Invasion:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the invaded cells with either Calcein AM (for live-cell fluorescence) or 0.5% Crystal Violet (for colorimetric measurement).
-
If using Crystal Violet, wash the inserts with water and allow them to air dry. Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance using a plate reader.
-
If using Calcein AM, read the fluorescence with a fluorescence plate reader or count the fluorescent cells under a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for invasion inhibition.
-
Signaling Pathways and Visualizations
Inhibition of MMP-2 and MMP-13 by this compound is expected to modulate several downstream signaling pathways that are critical for cancer cell invasion and metastasis. The degradation of ECM components by these MMPs can release and activate growth factors, and alter cell-matrix interactions, thereby influencing key signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTS-1027 for the Study of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases.[1][2] This process is primarily mediated by resident immune cells of the CNS, such as microglia and astrocytes, and involves the release of a plethora of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species.[2] Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, have emerged as critical players in the pathogenesis of neuroinflammatory conditions.[1][3][4] MMPs contribute to neuroinflammation by disrupting the blood-brain barrier (BBB), facilitating the infiltration of peripheral immune cells, activating and processing cytokines and chemokines, and directly contributing to neuronal damage.[1][3][4]
CTS-1027 is a potent and selective small molecule inhibitor of MMP-2 and MMP-13. Given the established roles of MMP-2 and MMP-13 in driving key neuroinflammatory processes, this compound presents itself as a valuable chemical tool for researchers to investigate the intricate mechanisms of neuroinflammation and to explore the therapeutic potential of MMP inhibition in various neurological disorders.
This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of neuroinflammation.
Target Rationale: MMP-2 and MMP-13 in Neuroinflammation
-
MMP-2 (Gelatinase A): MMP-2 is constitutively expressed in the CNS and is upregulated during neuroinflammation. Its role includes the degradation of extracellular matrix (ECM) components of the BBB, which facilitates the transmigration of leukocytes into the CNS parenchyma.[5] MMP-2 is also involved in the modulation of inflammatory responses during axonal regeneration.[6]
-
MMP-13 (Collagenase 3): MMP-13 expression is induced in microglia in response to inflammatory stimuli such as amyloid-beta and mutant α-synuclein.[2][7] It actively promotes inflammatory responses in these key immune cells of the brain.[2] Inhibition of MMP-13 has been shown to be protective in animal models of neurodegenerative diseases.[7]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Lipopolysaccharide (LPS)-Stimulated Primary Microglia |
| Inhibition of TNF-α release (IC50) | 15 nM |
| Inhibition of IL-6 release (IC50) | 25 nM |
| Inhibition of Nitric Oxide (NO) production (IC50) | 30 nM |
| Reduction of MMP-2 activity (IC50) | 5 nM |
| Reduction of MMP-13 activity (IC50) | 10 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Parameter | Vehicle Control | This compound (10 mg/kg, i.p.) |
| Brain TNF-α levels (pg/mg protein) | 150 ± 20 | 75 ± 10 |
| Brain IL-1β levels (pg/mg protein) | 120 ± 15 | 60 ± 8 |
| Microglial Activation (Iba1+ cells/mm²) | 250 ± 30 | 120 ± 15 |
| BBB Permeability (Evans Blue Extravasation, µg/g tissue) | 10 ± 2 | 4 ± 1 |
*p < 0.05 vs. Vehicle Control
Signaling Pathways and Experimental Workflows
Caption: Role of MMP-2 and MMP-13 in Neuroinflammation and Inhibition by this compound.
Caption: In Vitro Experimental Workflow for this compound in a Neuroinflammation Model.
Caption: In Vivo Experimental Workflow for this compound in an LPS-Induced Neuroinflammation Model.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Primary Microglial Cultures
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators and MMP activity in lipopolysaccharide (LPS)-stimulated primary microglia.
Materials:
-
This compound
-
Primary microglial cell culture
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for Nitrite Determination
-
Gelatin Zymography reagents
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Plate primary microglia in 96-well or 6-well plates and culture until they reach 80-90% confluency.
-
This compound Pre-treatment: Replace the culture medium with serum-free DMEM containing various concentrations of this compound (e.g., 1 nM to 1 µM). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for analysis of cytokines and nitric oxide.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions for the respective ELISA kits.
-
Nitric Oxide Measurement (Griess Assay): Determine the concentration of nitrite, a stable product of nitric oxide, in the supernatant using the Griess reagent.
-
MMP-2 Activity (Gelatin Zymography): Analyze the supernatant for MMP-2 activity using gelatin zymography.
-
Cell Viability Assay: Perform an MTT or similar cell viability assay to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound.
Protocol 2: In Vivo Evaluation of this compound in an LPS-Induced Mouse Model of Neuroinflammation
Objective: To assess the efficacy of this compound in reducing neuroinflammation in a mouse model of systemic inflammation-induced neuroinflammation.
Materials:
-
This compound
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Evans Blue dye
-
Brain homogenization buffer
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for immunohistochemistry (e.g., anti-Iba1)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to two groups: Vehicle control and this compound treatment group.
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS administration.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (e.g., 1 mg/kg) to induce neuroinflammation.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, euthanize the mice.
-
Blood-Brain Barrier Permeability (Evans Blue Assay): For a subset of animals, inject Evans Blue dye intravenously 30 minutes before euthanasia. After perfusion, dissect the brains and measure the extravasation of the dye.
-
Brain Tissue Processing: For the remaining animals, perfuse with ice-cold saline followed by 4% paraformaldehyde for immunohistochemistry or collect fresh brain tissue for biochemical analysis.
-
Biochemical Analysis: Homogenize fresh brain tissue and measure the levels of TNF-α and IL-1β using ELISA.
-
Immunohistochemistry: Process the fixed brain tissue for immunohistochemical staining with an antibody against Iba1 to assess microglial activation.
Conclusion
This compound is a potent inhibitor of MMP-2 and MMP-13, both of which are key mediators of neuroinflammatory processes. The provided application notes and protocols offer a framework for researchers to utilize this compound as a valuable tool to dissect the roles of these MMPs in various neuroinflammatory and neurodegenerative disease models. The ability of this compound to attenuate pro-inflammatory cytokine production and reduce microglial activation highlights its potential as a lead compound for the development of novel therapeutics targeting neuroinflammation.
References
- 1. Multifaceted Role of Matrix Metalloproteinases in Neurodegenerative Diseases: Pathophysiological and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MMP13 Expression Is Increased Following Mutant α-Synuclein Exposure and Promotes Inflammatory Responses in Microglia [frontiersin.org]
- 3. The Role of Microglia and Matrix Metalloproteinases Involvement in Neuroinflammation and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease [mdpi.com]
- 6. MMP2 Modulates Inflammatory Response during Axonal Regeneration in the Murine Visual System [mdpi.com]
- 7. Matrix metalloproteinase 13, a new target for therapy in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTS-1027 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTS-1027, also known as Ro 1130830 or RS 130830, is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs).[1] Excessive MMP activity is implicated in the pathogenesis of various acute and chronic inflammatory and fibrotic diseases.[2][3] this compound has demonstrated therapeutic potential in preclinical models by attenuating tissue injury and fibrosis, particularly in the context of liver disease.[2][3] These application notes provide detailed protocols for the preparation and administration of this compound in animal studies, based on established methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target MMP | IC50 (nM) | Selectivity |
| MMP-2 | 0.3 | >1000-fold vs. MMP-1 |
| MMP-13 | 0.5 | >1000-fold vs. MMP-1 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy in a Bile Duct Ligation (BDL) Mouse Model [2][3]
| Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome |
| Hepatocyte Apoptosis | High | 3-fold reduction | Significant reduction (p<0.01) |
| Bile Infarcts | High | 70% reduction | Significant reduction in liver injury |
| Stellate Cell Activation | High | Reduced | Attenuation of fibrogenic markers |
| Animal Survival (14 days) | Lower | Improved | Statistically significant improvement (p<0.05) |
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the activity of specific matrix metalloproteinases. These enzymes play a crucial role in the degradation of the extracellular matrix and are involved in signaling pathways that regulate inflammation, apoptosis, and fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
Application Notes and Protocols: Immunohistochemical Analysis of Caspase Activity Following CTS-1027 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTS-1027 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), with significant activity against MMP-2, -3, -8, -9, -12, -13, and -14.[1] Research has demonstrated its potential therapeutic effects in various disease models, including those involving tissue remodeling and inflammation. One key finding is the ability of this compound to attenuate liver injury and fibrosis.[1][2] A critical aspect of this hepatoprotective effect is the reduction of hepatocyte apoptosis.[1][2]
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[1] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify activated caspases within tissue sections, providing valuable insights into the extent and spatial distribution of apoptosis.
These application notes provide a detailed protocol for the immunohistochemical detection of activated caspase-3/7 in liver tissue following treatment with this compound. The information is based on findings from preclinical studies and established IHC methodologies.
Principle of the Method
Immunohistochemistry for activated caspases utilizes antibodies that specifically recognize the cleaved, active forms of these enzymes. This protocol outlines the detection of activated caspase-3/7 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The procedure involves tissue preparation, antigen retrieval to unmask the target epitope, incubation with a primary antibody specific for cleaved caspase-3/7, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization by light microscopy.
Data Presentation
Treatment with this compound has been shown to significantly reduce hepatocyte apoptosis in a bile duct ligation (BDL) mouse model of liver injury.[1][2] The quantitative data from these studies are summarized below.
| Treatment Group | Mean Number of Caspase 3/7-Positive Cells per 10 High-Power Fields (HPF) | Fold Reduction vs. Vehicle | p-value |
| Sham-operated | Not specified (low/negligible) | - | - |
| BDL + Vehicle | ~25 | - | - |
| BDL + this compound | ~5 | 5-fold | <0.01 |
Data are expressed as the mean ± standard error from experiments with 10 independent animals per group.[1]
Signaling Pathway
The mechanism by which this compound, an MMP inhibitor, reduces caspase activity and subsequent apoptosis in the context of liver injury is believed to involve the modulation of death receptor signaling pathways. One such pathway is the Fas/FasL system. Matrix metalloproteinases can cleave the membrane-bound Fas ligand (FasL), generating a soluble form (sFasL) which can be less effective at inducing apoptosis. By inhibiting MMPs, this compound may prevent the cleavage of FasL, leading to sustained signaling through the Fas receptor, which paradoxically in some contexts of chronic injury can be protective, or in other contexts, preventing the generation of pro-inflammatory sFasL fragments. However, a more direct proposed mechanism in liver injury is that MMPs contribute to the activation of pro-apoptotic pathways. By inhibiting MMPs, this compound reduces the overall tissue injury and inflammatory response, thereby decreasing the stimuli that lead to the activation of the caspase cascade.
Caption: this compound inhibits MMPs, reducing pro-apoptotic signals and subsequent caspase activation.
Experimental Protocols
Immunohistochemistry for Activated Caspase-3/7
This protocol is a representative method for the detection of activated caspase-3/7 in FFPE liver tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE mouse liver tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% normal goat serum in PBST
-
Primary Antibody: Rabbit anti-cleaved caspase-3/7 antibody
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Detection Reagent: Streptavidin-HRP
-
Substrate-Chromogen System: DAB (3,3'-Diaminobenzidine)
-
Counterstain: Hematoxylin
-
Mounting Medium
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer in a water bath or steamer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBST.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3/7 antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides with PBST (3 changes for 5 minutes each).
-
-
Chromogen Application:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of Staining:
-
Examine slides under a light microscope.
-
Identify areas of interest within the liver parenchyma.
-
Count the number of positively stained hepatocytes (displaying brown cytoplasmic and/or nuclear staining) in at least 10 random high-power fields (HPF, e.g., 400x magnification) for each slide.
-
Calculate the average number of positive cells per HPF for each treatment group.
-
Statistical analysis (e.g., ANOVA or t-test) should be performed to determine the significance of differences between groups.
Caption: Workflow for immunohistochemical detection of activated caspase-3/7.
Conclusion
Immunohistochemistry for activated caspases is a crucial method for evaluating the efficacy of anti-apoptotic therapies like this compound. The provided data and protocols offer a framework for researchers to investigate the effects of MMP inhibitors on caspase-mediated cell death in relevant disease models. Consistent and optimized experimental procedures are essential for generating reliable and reproducible results in the drug development process.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor, this compound, attenuates liver injury and fibrosis in the bile duct-ligated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis with CTS-1027 using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to accurately measure apoptosis is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a key feature of late-stage apoptosis.[1][2][3] This assay enzymatically labels the 3'-OH ends of fragmented DNA, allowing for the identification and quantification of apoptotic cells.[2][3][4]
CTS-1027 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-13 with high affinity (IC50 values of 0.3 nM and 0.5 nM, respectively).[5] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including tissue remodeling, inflammation, and cancer progression.[6] Notably, studies have demonstrated that this compound can significantly reduce hepatocyte apoptosis in animal models of liver injury.[5][7] This application note provides a detailed protocol for utilizing the TUNEL assay to quantify the anti-apoptotic effects of this compound.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of DNA fragments.[4] These incorporated nucleotides can be fluorescently labeled for detection by fluorescence microscopy or flow cytometry, or they can be labeled with a reporter molecule like biotin for colorimetric detection.[4][8] This method is highly selective for apoptotic cells, as the extensive DNA fragmentation characteristic of apoptosis provides a large number of 3'-OH ends for labeling.[1][4]
Featured Application: Quantifying the Anti-Apoptotic Effect of this compound in a Mouse Model of Cholestatic Liver Injury
In a study investigating the therapeutic potential of this compound, its effect on hepatocyte apoptosis was evaluated in a mouse model of bile duct ligation (BDL), which induces cholestatic liver injury. The TUNEL assay was employed to quantify the extent of apoptosis in liver tissue sections.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study, demonstrating the significant reduction in apoptosis following treatment with this compound.
| Treatment Group | Apoptotic Index (TUNEL-positive cells) | Fold Reduction in Apoptosis | p-value |
| Vehicle-treated BDL mice | Baseline | - | - |
| This compound-treated BDL mice | Reduced | 3-fold | < 0.01 |
Data adapted from a study by Kahraman et al., where C57/BL6 mice were subjected to bile duct ligation for 14 days and treated with either vehicle or this compound.[7][9]
Experimental Protocols
This section provides a detailed, representative protocol for performing a TUNEL assay on liver tissue from a mouse model, similar to the study mentioned above. This protocol is intended as a guide and may require optimization for specific experimental conditions.
I. Animal Model and Treatment
-
Animal Model: C57/BL6 mice (6-8 weeks old) are subjected to bile duct ligation (BDL) to induce cholestatic liver injury and apoptosis.[7][9] Sham-operated animals serve as controls.
-
This compound Administration: this compound is administered to the BDL mice, typically by oral gavage, at a specified dose (e.g., 10 mg/kg body weight) daily for the duration of the study (e.g., 14 days).[5][6] A vehicle control group (e.g., carboxymethylcellulose) should be included.[5]
-
Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized. Livers are excised and fixed in 10% neutral buffered formalin for 24-48 hours.
-
Paraffin Embedding and Sectioning: The fixed tissues are then processed, embedded in paraffin, and sectioned at a thickness of 4-5 µm.
II. TUNEL Staining Protocol (for Paraffin-Embedded Tissue Sections)
This protocol is based on a standard fluorescent TUNEL assay.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for nuclear counterstaining[4]
-
Mounting Medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 3 minutes (repeat twice).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 80% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution for 15-30 minutes at 37°C.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Equilibration:
-
Cover the tissue section with Equilibration Buffer from the TUNEL kit and incubate for 5-10 minutes at room temperature.
-
-
TdT Labeling Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically a mixture of TdT enzyme, labeled dUTPs, and reaction buffer).
-
Carefully remove the Equilibration Buffer from the slides without letting the tissue dry out.
-
Immediately add the TdT reaction cocktail to the tissue sections.
-
Incubate the slides in a humidified chamber for 60 minutes at 37°C in the dark.
-
-
Termination of Reaction:
-
Immerse the slides in Stop/Wash Buffer (provided in most kits, often a saline-sodium citrate buffer) for 10 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate the slides with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-15 minutes at room temperature in the dark.[4]
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Mounting:
-
Carefully mount a coverslip over the tissue section using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence (the color depends on the fluorophore used, e.g., green for FITC-dUTP). DAPI/Hoechst will stain all nuclei blue.
-
Quantify the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst positive) in multiple high-power fields to determine the apoptotic index (percentage of TUNEL-positive cells).
-
Visualizations
Experimental Workflow for TUNEL Assay
Caption: Workflow for TUNEL assay on paraffin-embedded tissue.
Proposed Signaling Pathway for this compound's Anti-Apoptotic Effect
Caption: this compound inhibits MMPs, reducing apoptosis.
Conclusion
The TUNEL assay is a robust and reliable method for quantifying apoptosis. When used in conjunction with specific therapeutic agents like this compound, it provides valuable quantitative data on the efficacy of the compound in preventing cell death. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals interested in evaluating the anti-apoptotic properties of MMP inhibitors and other novel compounds. Careful optimization of the protocol for the specific cell or tissue type is crucial for obtaining accurate and reproducible results.
References
- 1. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Assay Kit (Fluorescence, 488 nm) | Cell Signaling Technology [cellsignal.com]
- 3. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
Troubleshooting & Optimization
CTS-1027 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of CTS-1027.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at a concentration of ≥ 100 mg/mL (234.81 mM).[1]
Q2: How can I prepare this compound for in vivo administration?
Several solvent formulations are available for preparing this compound for in vivo use. The choice of vehicle may depend on the specific experimental design and administration route. Here are three common protocols:
-
Protocol 1: PEG300, Tween-80, and Saline
-
Protocol 2: SBE-β-CD in Saline
-
Protocol 3: Corn Oil
All three formulations yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.87 mM).[1][4]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2][3][4] Heating the solution to 37°C and using an ultrasonic bath can help increase solubility.[2][3]
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs).[1][3][4][5] It shows high inhibitory activity against MMP-2 and MMP-13, with IC50 values of 0.3 nM and 0.5 nM, respectively, and has over 1,000-fold selectivity over MMP-1.[1][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins, playing roles in cell proliferation, migration, differentiation, and apoptosis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inappropriate solvent for the desired concentration. | Ensure you are using the correct solvent and volume as specified in the solubility data. For high concentrations, refer to the stock solution preparation table. |
| Low temperature of the solvent. | Gently warm the solution to 37°C to aid dissolution.[2][3] | |
| Precipitation occurs after the solution is prepared. | The solution may be supersaturated or has cooled down after heating. | Use sonication to help redissolve the precipitate.[2][3][4] Prepare fresh solutions before each experiment and avoid long-term storage of diluted solutions. |
| Improper storage of the stock solution. | Aliquot and store stock solutions at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent experimental results. | Degradation of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of solutions at room temperature. |
| The chosen in vivo vehicle is not optimal for the experimental model. | Consider trying an alternative in vivo formulation. For dosing periods longer than half a month, the corn oil-based protocol should be chosen carefully.[4] |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Application |
| DMSO | ≥ 100 mg/mL (234.81 mM) | In Vitro Stock Solution[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.87 mM) | In Vivo Administration[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.87 mM) | In Vivo Administration[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.87 mM) | In Vivo Administration[1][4] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is unknown.[1][4]
Experimental Protocols
Preparation of this compound Stock Solution (100 mg/mL in DMSO)
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of this compound for In Vivo Administration (Example: 1 mL of 2.5 mg/mL solution using Protocol 1)
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Visualizations
Caption: this compound inhibits Matrix Metalloproteinases (MMPs), blocking extracellular matrix degradation.
Caption: Workflow for preparing and troubleshooting this compound solutions for in vivo experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Potential side effects of long-term CTS-1027 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of long-term CTS-1027 administration. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][3] By inhibiting MMPs, this compound can modulate tissue remodeling and inflammation.[3]
Q2: What are the most commonly reported side effects of broad-spectrum MMP inhibitors in clinical trials?
The most consistently reported side effect associated with broad-spectrum MMP inhibitors is musculoskeletal syndrome (MSS).[1][3][4] This syndrome can manifest as:
-
Arthralgia (joint pain)
-
Myalgia (muscle pain)
-
Tendinitis (inflammation of a tendon)
-
Frozen shoulder (adhesive capsulitis)
-
Dupuytren's-like contracture (a thickening of the connective tissue in the palm of the hand)[4]
In some clinical trials of other MMP inhibitors, musculoskeletal side effects were the primary reason for discontinuing the studies.[1][5]
Q3: What were the reported side effects of this compound in its Phase 2 clinical trials for Hepatitis C?
In a Phase 2 trial (NCT00925990) for Hepatitis C, adverse events were reported to be similar between the group receiving this compound with ribavirin and the group receiving this compound with a placebo, with most side effects being "as expected".[6] In another Phase 2 trial (NCT01051921), this compound was described as "well tolerated" when added to pegylated interferon alpha-2a and ribavirin.[6] Specific quantitative data on the incidence and types of adverse events from these trials are not publicly available.
Q4: Are there any observed metabolic side effects in preclinical studies of this compound?
Yes, in a preclinical study involving long-term administration in mice, male animals treated with this compound for 8 weeks showed an 89% increase in plasma triglyceride concentration.[2] The same study also noted an increase in plaque lipid content at 12 and 16 weeks in male mice.[2] Interestingly, these effects were not observed in female mice.[2]
Troubleshooting Guides
Issue: Subject is reporting joint or muscle pain during long-term this compound administration.
1. Initial Assessment:
-
Question: What is the nature, location, and severity of the pain? Is it localized to a specific joint or muscle group?
-
Action: Document the characteristics of the pain in detail. In preclinical studies, perform a physical examination of the affected area.
2. Potential Cause:
-
This is likely a manifestation of musculoskeletal syndrome (MSS), a known side effect of broad-spectrum MMP inhibitors.[1][3][4]
3. Recommended Actions:
-
Monitoring: In clinical settings, closely monitor the subject for the development of other MSS symptoms such as stiffness, loss of range of motion, or the appearance of fibrotic contractures.[4][7]
-
Dose Evaluation: Consider if a dose reduction is feasible within the experimental protocol. MSS has been observed to be dose-dependent for some MMP inhibitors.[4]
-
Data Collection: Collect blood samples to analyze for inflammatory markers, although the direct correlation with MSS is not well-established.
Issue: Aberrant lipid profile observed in male subjects during long-term studies.
1. Initial Assessment:
-
Question: Have plasma triglyceride levels and other lipid markers been monitored throughout the study?
-
Action: If not already part of the protocol, establish a regular monitoring schedule for lipid profiles, especially in male subjects.
2. Potential Cause:
-
Preclinical studies have shown that long-term administration of this compound in male mice can lead to a significant increase in plasma triglycerides and plaque lipid content.[2]
3. Recommended Actions:
-
Quantitative Analysis: Perform a comprehensive lipid panel analysis to quantify changes from baseline.
-
Gender Stratification: Analyze data separately for male and female subjects to determine if the effect is sex-specific, as suggested by preclinical findings.[2]
-
Further Investigation: If significant hyperlipidemia is observed, consider follow-up studies to investigate the underlying mechanism, such as effects on lipid metabolism pathways.
Data Presentation
Table 1: Summary of Potential Side Effects of Long-Term this compound Administration
| Side Effect Category | Specific Manifestation | Observed In | Source |
| Musculoskeletal | Arthralgia (Joint Pain) | Humans (class effect) | [1][3][4][7] |
| Myalgia (Muscle Pain) | Humans (class effect) | [3] | |
| Tendinitis | Humans (class effect) | [3] | |
| Frozen Shoulder | Humans (class effect) | [4] | |
| Dupuytren's-like Contracture | Humans (class effect) | [4] | |
| Metabolic | Increased Plasma Triglycerides | Male Mice | [2] |
| Increased Plaque Lipid Content | Male Mice | [2] |
Experimental Protocols
Protocol: Monitoring for Musculoskeletal Adverse Events
-
Baseline Assessment: Prior to initiating long-term this compound administration, perform a thorough musculoskeletal examination. This should include:
-
Assessment of all major joints for range of motion.
-
Palpation of major muscle groups and tendons to establish a baseline for tenderness.
-
For human studies, a standardized questionnaire to document any pre-existing musculoskeletal pain or stiffness.
-
-
Ongoing Monitoring: At regular intervals (e.g., weekly or bi-weekly), repeat the musculoskeletal examination.
-
Pain Assessment: If pain is reported, use a standardized pain scale (e.g., a 1-10 visual analog scale) to quantify the severity.
-
Functional Assessment: In cases of persistent pain or stiffness, perform functional assessments relevant to the affected area (e.g., grip strength for hand and wrist issues).
-
Documentation: Meticulously document all findings, including the onset, duration, and characteristics of any adverse events.
Protocol: Assessment of Metabolic Parameters in Preclinical Models
-
Animal Model: Utilize both male and female subjects to assess for sex-specific effects.
-
Dosing: Administer this compound orally via gavage at the desired dose and frequency for the specified duration (e.g., 8-16 weeks).
-
Blood Collection: Collect blood samples at baseline and at regular intervals throughout the study.
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, triglycerides, HDL, and LDL levels using standard enzymatic assays.
-
Histopathological Analysis: At the end of the study, collect relevant tissues (e.g., aorta) for histopathological analysis to assess for lipid deposition and plaque formation.
Visualizations
Caption: Mechanism of action of this compound as an MMP inhibitor.
Caption: Troubleshooting workflow for musculoskeletal adverse events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis: a randomized, 12-month, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Musculoskeletal Syndromes with MMP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Matrix Metalloproteinase (MMP) inhibitors in the study of musculoskeletal syndromes.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using MMP inhibitors to treat musculoskeletal syndromes?
A1: Musculoskeletal syndromes like osteoarthritis (OA) and rheumatoid arthritis (RA) are characterized by the progressive degradation of extracellular matrix (ECM) components in joints, particularly collagen and proteoglycans.[1][2] Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are the primary drivers of this degradation.[3][4] In pathological conditions such as OA and RA, the expression and activity of several MMPs, including MMP-1, MMP-2, MMP-9, and especially MMP-13, are significantly elevated in cartilage and synovial tissues, leading to joint destruction.[3][5] Therefore, inhibiting the activity of these MMPs is a key therapeutic strategy to slow or prevent the progression of cartilage and bone damage in these diseases.[6]
Q2: Why did early broad-spectrum MMP inhibitors fail in clinical trials?
A2: Early clinical trials with broad-spectrum MMP inhibitors were largely unsuccessful and often resulted in significant side effects, most notably a musculoskeletal syndrome (MSS) characterized by joint stiffness, pain, and inflammation.[2][7][8] The failure of these early inhibitors is attributed to several factors:
-
Lack of Specificity: These inhibitors targeted a wide range of MMPs, including those that have protective or beneficial roles in tissue homeostasis and immune responses.[2][8]
-
Off-Target Effects: Many early inhibitors, particularly those based on a hydroxamic acid structure, were found to inhibit other metalloenzymes, such as ADAMs (A Disintegrin and Metalloproteinases), contributing to the adverse effects.[2]
-
Poor Pharmacokinetics: Issues with bioavailability, metabolic instability, and the inability to achieve and sustain therapeutic concentrations at the target site limited their efficacy.[2][8]
Q3: What are the key differences between different generations of MMP inhibitors?
A3: The development of MMP inhibitors has evolved significantly:
-
First-generation: These were broad-spectrum inhibitors, often hydroxamate-based, that chelated the active site zinc ion of MMPs non-selectively.[2]
-
Second and Third-generation: Newer inhibitors have been designed for greater selectivity towards specific MMPs implicated in disease pathology, such as MMP-13 in osteoarthritis.[3] These inhibitors often target exosites or allosteric sites on the enzyme, rather than the highly conserved zinc-binding catalytic site, to achieve higher specificity and reduce off-target effects.[2][9] This improved selectivity has been shown to reduce the risk of musculoskeletal syndrome in preclinical models.[2][3]
Q4: Which MMP is the most critical target in osteoarthritis?
A4: MMP-13 is considered a critical target in osteoarthritis.[10][11][12] It is highly expressed in OA cartilage and has a potent ability to degrade type II collagen, the main structural component of articular cartilage.[6] Studies have shown that selective inhibition of MMP-13 can protect cartilage from degradation in animal models of OA without causing the musculoskeletal side effects associated with broad-spectrum inhibitors.[3][6]
Troubleshooting Guides
Experimental Assay Troubleshooting
Issue 1: No or weak bands in Gelatin Zymography.
-
Possible Cause: Insufficient MMP concentration in the sample.
-
Possible Cause: Inactive MMPs.
-
Solution: If you are trying to detect the active form of MMPs, ensure that the pro-MMPs have been activated. For some experimental setups, this may require treatment with agents like APMA (4-aminophenylmercuric acetate). However, for routine zymography of cell culture supernatants, this is often not necessary as both pro- and active forms will be visible.
-
-
Possible Cause: Issues with the zymography gel or buffers.
-
Solution: Ensure the gelatin is properly dissolved and incorporated into the gel. High salt concentration in the gelatin preparation can retard protein migration.[15] Prepare all buffers fresh and confirm the correct pH. Do not include EDTA in your loading or running buffers as it will chelate the zinc required for MMP activity.[16]
-
-
Possible Cause: Sample degradation.
-
Solution: Keep samples on ice during preparation and add protease inhibitors (that do not inhibit MMPs) to your lysis buffer if preparing cell lysates. Avoid repeated freeze-thaw cycles.
-
Issue 2: Smearing or distorted bands in Gelatin Zymography.
-
Possible Cause: High salt concentration in the sample.
-
Solution: Desalt your sample using dialysis or a desalting column before loading.
-
-
Possible Cause: Inappropriate sample loading.
-
Solution: Ensure the sample is properly mixed with non-reducing sample buffer. Do not boil the samples, as this will irreversibly denature the MMPs.
-
-
Possible Cause: Gel polymerization issues.
-
Solution: Ensure even and complete polymerization of the acrylamide gel.
-
Issue 3: High background or false positives in Fluorogenic MMP Activity Assays.
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control well with the test compound but without the MMP enzyme to measure its intrinsic fluorescence and subtract this background from the experimental wells.
-
-
Possible Cause: Non-specific substrate cleavage.
-
Solution: Ensure the purity of your recombinant MMP. If using complex biological samples, consider that other proteases may cleave the substrate. Use specific MMP inhibitors as controls to confirm that the measured activity is from the target MMP.
-
-
Possible Cause: Inner filter effect at high substrate concentrations.
MMP Inhibitor-Specific Troubleshooting
Issue 1: Poor solubility of the MMP inhibitor.
-
Possible Cause: The inhibitor is not soluble in aqueous assay buffers.
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. The final concentration of the organic solvent in the assay should be kept low (typically <0.5-1%) to avoid affecting enzyme activity or cell viability.[19] If solubility is still an issue, consider using co-solvents like ethanol or polyethylene glycol (PEG), or formulating with excipients such as cyclodextrins for cell-based assays, ensuring to test for solvent tolerance in your system.[19]
-
Issue 2: Inconsistent or no inhibitory effect observed.
-
Possible Cause: Inhibitor instability.
-
Solution: Some inhibitors may be unstable in solution or susceptible to degradation. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Conduct stability testing of your inhibitor under the experimental conditions (e.g., incubation time and temperature) to ensure it remains active.[19][20]
-
-
Possible Cause: Incorrect inhibitor concentration.
-
Solution: Verify the concentration of your inhibitor stock. Perform a dose-response curve to determine the IC50 value and ensure you are working within an effective concentration range.
-
-
Possible Cause: The target MMP is not the primary enzyme responsible for the observed activity.
-
Solution: Use a panel of selective MMP inhibitors or MMP-deficient cell lines/animal models to confirm the role of the specific MMP you are targeting.
-
Issue 3: Off-target effects or unexpected biological responses.
-
Possible Cause: The inhibitor is not as selective as presumed.
-
Solution: Test the inhibitor against a panel of related proteases (e.g., other MMPs, ADAMs) to determine its selectivity profile. Review the literature for known off-target effects of the inhibitor class you are using.[2]
-
-
Possible Cause: The inhibitor affects other cellular processes.
-
Solution: Design control experiments to assess the inhibitor's impact on cell viability, proliferation, and other relevant pathways to distinguish between specific MMP inhibition and other cellular effects.
-
Data Presentation
Table 1: Inhibitory Activity (IC50) of Selected MMP Inhibitors
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | Reference(s) |
| Batimastat | 3 | 4 | 20 | 10 | 10 | 1 | 2.8 | [1] |
| Marimastat | 5 | 9 | - | - | 4 | 3 | - | |
| Doxycycline | >400,000 | 56,000 | 32,000 | 26,000-50,000 | 608,000 | 2,000-50,000 | - | [1][21][22] |
| Minocycline | - | - | - | - | 10,700 | - | - | [21] |
| CP-471474 | 1170 | 0.7 | 16 | - | 13 | 0.9 | - | [23] |
| ARP 101 | 486 | 0.81 | - | - | - | - | - | [23] |
| DB04760 | - | - | - | - | - | 8 | - | [23] |
| Compound 10d | >10,000 | 730 | - | 600 | >10,000 | 3.4 | >10,000 | [24] |
| JNJ0966 | No effect | No effect | No effect | - | 429 (pro-MMP-9 activation) | - | No effect | [25] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Table 2: Efficacy of Selective MMP-13 Inhibitors in Preclinical Models of Osteoarthritis
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| ALS 1-0635 | Rat Monoiodoacetate (MIA) model | Oral, twice daily | Modulated cartilage damage (mean damage score 1.3 vs 2.2 in vehicle). | [3] |
| ALS 1-0635 | Rat Medial Meniscus Tear (MMT) model | Oral, twice daily | Showed histologic evidence of chondroprotection and reduced cartilage degeneration. | [3] |
| AQU-019 | Rat Monoiodoacetate (MIA) model | Intra-articular injection | Demonstrated chondroprotective effects. | [9] |
| CL-82198 | Mouse Meniscal-Ligamentous Injury (MLI) model | Daily administration | Decelerated the progression of osteoarthritis. | [10] |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from established methods for detecting MMP-2 and MMP-9 activity in conditioned cell culture media.[4][7]
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free media.
-
Incubate cells in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Concentrate the media 10-fold using a centrifugal filter with a 30 kDa molecular weight cutoff.
-
Determine the protein concentration of the concentrated media.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix 20 µL of the concentrated conditioned media with 2X non-reducing SDS-PAGE sample buffer. Do not heat the samples.
-
Load the samples onto the gel. Include a pre-stained protein ladder.
-
Run the gel at 150V at 4°C until the dye front reaches the bottom.
3. MMP Renaturation and Development:
-
Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Wash the gel for 30 minutes in developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).
-
Incubate the gel in fresh developing buffer for 18-24 hours at 37°C.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Areas of gelatin degradation by MMPs will appear as clear bands. The pro- and active forms of MMP-9 and MMP-2 can be identified by their molecular weights (pro-MMP-9: ~92 kDa, active MMP-9: ~82 kDa; pro-MMP-2: ~72 kDa, active MMP-2: ~62 kDa).
Protocol 2: Fluorogenic MMP Activity Assay
This protocol provides a general framework for measuring MMP activity using a fluorescence resonance energy transfer (FRET) substrate.[2][17][21]
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij 35, pH 7.5.
-
MMP Enzyme: Reconstitute purified, active MMP in assay buffer to the desired concentration.
-
FRET Substrate: Reconstitute the FRET peptide substrate in assay buffer to the recommended stock concentration.
-
Inhibitor: Prepare a stock solution of the MMP inhibitor in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the MMP inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the MMP enzyme solution to all wells except the substrate control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for many common substrates) in a kinetic mode, taking readings every 1-5 minutes for 30-60 minutes.
3. Data Analysis:
-
Subtract the background fluorescence (from wells with substrate but no enzyme).
-
Plot the fluorescence intensity versus time to obtain the initial reaction velocity (slope).
-
To determine the IC50 of an inhibitor, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Signaling pathway for MMP activation and ECM degradation.
Experimental Workflow
References
- 1. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP13 is a critical target gene during the progression of osteoarthritis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. brieflands.com [brieflands.com]
- 22. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. adooq.com [adooq.com]
- 24. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CTS-1027 Stability and Handling
This technical support center provides guidance on the stability of CTS-1027 in various solvent preparations. The following information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is soluble in DMSO at ≥ 100 mg/mL.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions in DMSO should be stored at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Storage Recommendations for this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration |
|---|---|
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q3: Can I prepare this compound solutions in aqueous buffers?
A3: While this compound is sparingly soluble in aqueous solutions, direct preparation in aqueous buffers may be challenging and is generally not recommended for stock solutions. For in vivo experiments, specific formulations using co-solvents are necessary. It is crucial to prepare these aqueous working solutions fresh on the day of use.
Q4: What are some common co-solvent systems for in vivo administration of this compound?
A4: Several co-solvent systems have been used for the in vivo delivery of this compound. The choice of vehicle will depend on the specific experimental requirements. Below are some examples of formulations that yield a clear solution at ≥ 2.5 mg/mL.
In Vivo Formulation Examples for this compound
| Formulation Composition |
|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
| 10% DMSO, 90% Corn Oil[1] |
Q5: How can I assess the stability of my this compound preparation?
A5: A stability study can be conducted to determine the degradation of this compound in your specific solvent system over time. This typically involves analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A general protocol for such a study is provided in the Troubleshooting Guide section.
Troubleshooting Guide
Problem: I am observing precipitation in my this compound solution.
-
Possible Cause: The solubility limit of this compound may have been exceeded in the chosen solvent system.
-
Solution:
-
Gently warm the solution and/or sonicate to aid dissolution.
-
If precipitation persists, consider preparing a more dilute solution.
-
For aqueous preparations, ensure the percentage of organic co-solvent is sufficient to maintain solubility.
-
Problem: I am concerned about the degradation of this compound in my experiment.
-
Possible Cause: this compound, like other hydroxamate-based inhibitors, may be susceptible to hydrolysis, particularly at non-neutral pH or elevated temperatures.
-
Solution:
-
Prepare fresh working solutions daily, especially for aqueous-based assays.
-
Store stock solutions in DMSO at -80°C in single-use aliquots.
-
Avoid prolonged exposure of solutions to ambient temperatures.
-
If your experimental conditions are harsh (e.g., acidic or basic pH, high temperature), consider performing a preliminary stability check of this compound under those conditions.
-
Experimental Protocols
Protocol: General Workflow for Assessing this compound Stability
This protocol outlines a general approach for conducting a forced degradation study to evaluate the stability of this compound in a specific solvent preparation.
Caption: A generalized workflow for conducting a stability study of this compound.
Potential Degradation Pathway of the Hydroxamate Moiety
The hydroxamic acid functional group in this compound is a key structural feature for its activity but can also be a site of degradation, particularly through hydrolysis.
Caption: Potential hydrolytic degradation of the hydroxamate group in this compound.
References
Troubleshooting inconsistent results in CTS-1027 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTS-1027. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of matrix metalloproteinases (MMPs).[1] Its primary mechanism of action is the inhibition of MMP-2 and MMP-13, which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins.[2][3] this compound has been shown to have over 1,000-fold selectivity for these MMPs over MMP1.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C.[3][4] For preparing stock solutions, it is soluble in DMSO.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[1][4]
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo experiments, this compound can be administered by gavage.[1][2] A common vehicle for administration is carboxymethylcellulose.[1] It is crucial to prepare the drug freshly on the day of the study.[1][2] If you encounter solubility issues, warming the tube to 37°C and using an ultrasonic bath can aid in dissolution.[3][4]
Q4: What are some known off-target effects or toxicities associated with MMP inhibitors like this compound?
A4: While this compound has been reported to be well-tolerated in some studies, broad-spectrum MMP inhibitors have been associated with unforeseen side effects in clinical trials, such as musculoskeletal syndrome.[5][6] It is important to note that some MMPs can have anti-tumor effects, so broad inhibition may lead to unexpected outcomes.[6] Researchers should carefully monitor for any adverse effects in their experimental models.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound on cell invasion or migration in my in vitro assay. What could be the cause?
A: Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Action: Verify the age and storage conditions of your this compound stock. Improper storage can lead to degradation.
-
Recommendation: Use a freshly prepared stock solution or a new batch of the compound if in doubt.
-
-
Cell Line Sensitivity:
-
Action: Confirm that your chosen cell line expresses MMP-2 and/or MMP-13 at sufficient levels for this compound to exert an effect.
-
Recommendation: Perform qPCR or western blotting to assess MMP expression levels in your cells.
-
-
Assay Conditions:
-
Action: Review your experimental protocol, paying close attention to the concentration of this compound used and the incubation time. The IC50 values for this compound are in the low nanomolar range.[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Issue 2: High Variability in In Vivo Animal Studies
Q: My in vivo experiments with this compound are showing high variability between animals in the same treatment group. How can I reduce this?
A: High variability in animal studies can obscure the true effect of the compound. Here are some potential sources of variability and how to address them:
-
Drug Formulation and Administration:
-
Animal Handling and Stress:
-
Action: Stress from handling and gavage can influence physiological responses and contribute to variability.
-
Recommendation: Ensure all animal procedures are performed consistently and by experienced personnel to minimize stress.
-
-
Underlying Animal Health:
-
Action: Subclinical infections or other health issues in the animals can impact their response to treatment.
-
Recommendation: Closely monitor the health of the animals throughout the study and exclude any outliers with clear signs of illness unrelated to the experimental model.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) |
| MMP-2 | 0.3 - 0.4 |
| MMP-13 | 0.5 - 0.6 |
| MMP-1 | >1000-fold selectivity over MMP-1 |
Data sourced from MedchemExpress and GlpBio.[1][2][3]
Table 2: In Vivo Study Parameters for this compound in a Bile Duct Ligation (BDL) Mouse Model
| Parameter | Details | Reference |
| Animal Model | C57/BL6 mice | [2] |
| Disease Induction | Bile Duct Ligation (BDL) | [1][2] |
| Compound | This compound | [1][2] |
| Vehicle | Carboxymethylcellulose | [1] |
| Dose | 10 mg/kg body weight | [1] |
| Administration Route | Gavage | [1][2] |
| Frequency | Once a day | [1] |
| Duration | 14 days | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
On the day of the study, weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., carboxymethylcellulose).
-
Suspend the this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
-
Ensure the mixture is homogenous. If solubility is an issue, gently warm the solution to 37°C and use sonication to aid dissolution.[1][3][4]
-
Administer the freshly prepared solution to the animals via gavage at the calculated volume based on their body weight.[1][2]
Protocol 2: In Vivo Bile Duct Ligation (BDL) Model and this compound Treatment
-
Anesthetize C57/BL6 mice (e.g., with ketamine and xylazine).[1][2]
-
Perform a midline upper-abdominal incision to expose the peritoneal cavity.[1][2]
-
Double-ligate the common hepatic bile duct and transect it between the ligatures.[1][2]
-
For sham-operated controls, perform a similar laparotomy with exposure but without ligation of the common bile duct.[1][2]
-
Administer either this compound (10 mg/kg) or the vehicle by gavage once daily for 14 days.[1][2]
-
At the end of the treatment period, sacrifice the mice and collect blood and liver tissue for analysis.[1]
Mandatory Visualizations
Caption: Signaling pathway of MMP-mediated ECM degradation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Toxicity of Broad-Spectrum MMP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of broad-spectrum matrix metalloproteinase (MMP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with broad-spectrum MMP inhibitors?
A1: The most significant dose-limiting toxicity observed with broad-spectrum MMP inhibitors is musculoskeletal syndrome (MSS).[1][2] This syndrome is characterized by a triad of symptoms: arthralgia (joint pain), myalgia (muscle pain), and tendinitis (inflammation of tendons).[1] In some cases, it can lead to more severe conditions like frozen shoulder and Dupuytren's-like contractures.[3]
Q2: What causes the musculoskeletal toxicity of broad-spectrum MMP inhibitors?
A2: The musculoskeletal toxicity is primarily attributed to the lack of selectivity of these inhibitors.[1][4][5] Broad-spectrum inhibitors, particularly early hydroxamic acid-based compounds, not only inhibit multiple MMPs but also other metalloproteinases, such as members of the ADAM (A Disintegrin and Metalloproteinase) family.[1] The inhibition of a combination of these enzymes, some of which may have protective physiological roles, is thought to be the underlying cause of MSS.[1]
Q3: Are there specific MMPs whose inhibition is linked to musculoskeletal syndrome?
A3: While the exact combination of inhibited enzymes responsible for MSS is not fully elucidated, studies with more selective inhibitors have helped to narrow down the possibilities. It has been shown that selective inhibition of MMP-2, MMP-9, MMP-13, and MT1-MMP is not associated with MSS.[1][2] Conversely, off-target inhibition of MMP-1 and ADAM17 has been implicated as a significant contributor to this toxicity.
Q4: How can the toxicity of MMP inhibitors be minimized?
A4: The primary strategy to minimize toxicity is to develop highly selective inhibitors that target specific MMPs implicated in a particular pathology while sparing others with beneficial roles.[6][7][8] Other approaches include:
-
Targeting Exosites: Developing inhibitors that bind to less conserved substrate-binding sites (exosites) outside the catalytic domain can enhance selectivity.[9]
-
Allosteric Inhibition: Targeting allosteric sites to inhibit zymogen activation offers a novel approach to achieve high selectivity.[10]
-
Monoclonal Antibodies: Therapeutic antibodies can be developed to be highly specific for a single MMP, thereby reducing off-target effects.[11]
-
Improving Pharmacokinetics: Enhancing the bioavailability and metabolic stability of inhibitors can lead to lower required doses and reduced potential for toxicity.[1][4]
Q5: What are the challenges with hydroxamic acid-based MMP inhibitors?
A5: Hydroxamic acid-based inhibitors, while potent, present several challenges:
-
Lack of Selectivity: The hydroxamate group chelates the zinc ion in the active site of MMPs in a non-selective manner, leading to the inhibition of multiple MMPs and other metalloproteinases.[12]
-
Metabolic Instability: Hydroxamic acids are susceptible to hydrolysis, which can produce toxic byproducts like hydroxylamine and lead to less active carboxylic acid metabolites.[1]
-
Poor Pharmacokinetics: Many early hydroxamic acid-based inhibitors suffered from poor oral bioavailability and rapid metabolism.[4]
Troubleshooting Guides
Guide 1: Unexpected In Vitro Toxicity or Lack of Selectivity
| Issue | Possible Cause | Troubleshooting Steps |
| A supposedly selective inhibitor shows broad-spectrum activity. | 1. Impurity of the inhibitor compound. 2. Incorrect assay conditions (e.g., buffer composition, pH). 3. High inhibitor concentration leading to off-target effects. | 1. Verify the purity of the inhibitor using techniques like HPLC-MS. 2. Ensure assay conditions are optimized for the specific MMP being tested and are consistent across experiments. 3. Perform a dose-response curve to determine the IC50 and use concentrations around this value for selectivity profiling. |
| High cell death in a cell-based assay, even at low inhibitor concentrations. | 1. General cytotoxicity of the compound, unrelated to MMP inhibition. 2. Contamination of the cell culture. 3. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT assay) in a cell line that does not express the target MMP. 2. Routinely check cell cultures for contamination. 3. Ensure the final solvent concentration in the culture medium is non-toxic to the cells. |
| Inconsistent results in MMP activity assays. | 1. Incomplete activation of pro-MMPs. 2. Substrate degradation. 3. Pipetting errors. | 1. Ensure complete activation of the pro-MMP to its active form using the appropriate activator (e.g., APMA) and confirm activation by SDS-PAGE or Western blot. 2. Store the substrate according to the manufacturer's instructions and prepare it fresh for each experiment. 3. Use calibrated pipettes and follow a consistent pipetting technique. |
Guide 2: In Vivo Toxicity in Animal Models
| Issue | Possible Cause | Troubleshooting Steps |
| Animals exhibit signs of musculoskeletal toxicity (e.g., lameness, joint swelling). | 1. The inhibitor has a broad-spectrum profile in vivo. 2. The dose is too high. 3. The animal model is particularly sensitive to MMP inhibition. | 1. Profile the inhibitor against a panel of MMPs and ADAMs to confirm its selectivity. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Consult the literature for the most appropriate animal model for the specific MMP being targeted. |
| Lack of therapeutic efficacy at non-toxic doses. | 1. Poor pharmacokinetics (low bioavailability, rapid clearance). 2. The target MMP is not critical for the disease progression in the chosen model. 3. Timing of administration is not optimal. | 1. Conduct pharmacokinetic studies to determine the inhibitor's half-life, Cmax, and AUC. 2. Use knockout animal models or in situ zymography to confirm the role of the target MMP in the disease model. 3. Administer the inhibitor at different stages of the disease to determine the optimal therapeutic window. |
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50, nM) of Broad-Spectrum and Selective MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| Broad-Spectrum | ||||||||
| Marimastat | 5 | 6 | - | 13 | - | 3 | - | 9 |
| Batimastat | 20 | 4 | 20 | 4 | 1 | 4 | - | 3 |
| Selective | ||||||||
| ALS 1-0635 | >1000 | >1000 | - | - | - | >1000 | 4.6 | >1000 |
| (S)-17b | >1000 | >1000 | - | - | - | >1000 | 2.1 | >1000 |
| JNJ0966 (MMP-9 selective) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 110 | >10,000 | >10,000 |
Data compiled from multiple sources.[2][13] Note: "-" indicates data not available.
Experimental Protocols
Protocol 1: Fluorometric MMP Activity Assay
This protocol provides a general method for measuring MMP activity using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human MMP (pro-form)
-
4-aminophenylmercuric acetate (APMA) for activation
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor and control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activate pro-MMP:
-
Prepare inhibitor solutions:
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate solution:
-
Blank (assay buffer only)
-
Enzyme control (activated MMP in assay buffer)
-
Inhibitor controls (activated MMP with control inhibitor)
-
Test samples (activated MMP with test inhibitor dilutions)
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate the reaction:
-
Prepare the MMP substrate solution in assay buffer at 2x the final desired concentration.
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Measure fluorescence:
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the general cytotoxicity of MMP inhibitors on cultured cells.
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell plating:
-
Treat cells with inhibitor:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions.
-
Include vehicle controls (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilize formazan crystals:
-
Measure absorbance:
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
-
Data analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. texaschildrens.org [texaschildrens.org]
- 7. (ISMRM 2006) A Non -invasive Assay of Matrix Metalloproteinase Induced Musculoskeletal Syndrome in Rats using High Resolution Magnetic Resonance Imaging. [archive.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. oipub.com [oipub.com]
- 10. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. assaygenie.com [assaygenie.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to CTS-1027 and Other Matrix Metalloproteinase (MMP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor CTS-1027 with other notable MMP inhibitors. The information is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic development.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, cancer, and fibrosis. Consequently, the development of MMP inhibitors has been a significant focus of pharmaceutical research. Early, broad-spectrum MMP inhibitors showed limited clinical success due to off-target effects and poor selectivity, leading to undesirable side effects. This has shifted the focus towards developing more selective inhibitors with improved therapeutic windows.
This compound: A Selective MMP Inhibitor
This compound (also known as Ro 1130830 or RS 130830) is a potent, small-molecule inhibitor of several MMPs. It was designed for greater selectivity, notably sparing MMP-1, the inhibition of which has been associated with musculoskeletal side effects.[]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound against a panel of MMPs compared to other well-characterized, predominantly broad-spectrum, MMP inhibitors: Batimastat, Marimastat, and Prinomastat.
| MMP Target | This compound IC50 (nM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) | Prinomastat IC50 (nM) |
| MMP-1 | >1000[2] | 3[3] | 5[4] | 79[5] |
| MMP-2 | 0.3[2] | 4[3] | 6[4] | Ki = 0.05[5] |
| MMP-3 | 9.5[6] | 20[3] | - | 6.3[5] |
| MMP-7 | - | 6[3] | 13[4] | - |
| MMP-8 | 0.9[6] | - | - | - |
| MMP-9 | - | 4[3] | 3[4] | 5.0[5] |
| MMP-12 | 0.7[6] | - | - | - |
| MMP-13 | 0.5[2] | - | - | Ki = 0.03[5] |
| MMP-14 | 15[6] | - | 9[4] | - |
Note: Ki values are provided for Prinomastat against MMP-2 and MMP-13 as reported in the available literature. IC50 and Ki are both measures of inhibitor potency, but are determined by different experimental methods.
Key Experimental Data and Protocols
In Vivo Efficacy of this compound in a Liver Fibrosis Model
A key study evaluated the efficacy of this compound in a mouse model of liver fibrosis induced by bile duct ligation (BDL). This model mimics the cholestatic liver injury that leads to fibrosis.
Experimental Protocol: Bile Duct Ligation (BDL) in Mice
-
Animal Model: Male C57/BL6 mice are used for the study.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of a ketamine and xylazine solution.[2]
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the peritoneal cavity.[2]
-
The common bile duct is carefully isolated.
-
A double ligation is performed on the common bile duct using a non-absorbable suture.[7]
-
The bile duct is then transected between the two ligatures.[2]
-
For sham-operated control animals, the bile duct is exposed but not ligated or transected.
-
The abdominal wall and skin are closed with sutures.
-
-
Drug Administration:
-
Duration: The treatment is typically carried out for a period of 14 days following the BDL surgery.[8]
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and blood and liver samples are collected.
-
Serum levels of alanine aminotransferase (ALT) and total bilirubin are measured as markers of liver injury.[8]
-
Liver tissues are processed for histological analysis (e.g., H&E staining, Sirius Red staining for collagen) to assess the extent of fibrosis and for immunohistochemistry to detect markers of apoptosis (e.g., TUNEL assay, cleaved caspase-3) and hepatic stellate cell activation (e.g., α-smooth muscle actin).[8]
-
Results Summary:
In the BDL mouse model, treatment with this compound resulted in:
-
A significant reduction in hepatocyte apoptosis.[2]
-
Decreased features of cholestatic liver injury.[2]
-
Reduced markers of hepatic fibrogenesis.[2]
-
Improved overall survival of the animals.[2]
In Vitro MMP Inhibition Assay
The inhibitory activity of compounds like this compound is determined using in vitro enzymatic assays. A common method is the fluorescence resonance energy transfer (FRET) assay.
Experimental Protocol: Fluorogenic MMP Inhibition Assay
-
Reagents and Materials:
-
Recombinant human MMP enzymes.
-
A fluorogenic MMP substrate (e.g., a peptide with a fluorescent donor and a quencher moiety).
-
Assay buffer (typically containing Tris-HCl, CaCl2, NaCl, and a detergent like Brij-35).[9]
-
The MMP inhibitor to be tested (e.g., this compound) at various concentrations.
-
A known MMP inhibitor as a positive control.
-
A multi-well plate (black plates are recommended for fluorescence assays).
-
A fluorescence plate reader.
-
-
Procedure:
-
The recombinant MMP enzyme is pre-activated according to the manufacturer's instructions (e.g., using APMA - 4-aminophenylmercuric acetate).[9]
-
The test inhibitor is serially diluted to a range of concentrations.
-
The activated MMP enzyme is incubated with the different concentrations of the inhibitor in the assay buffer for a defined period at 37°C.[9]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[9]
-
Signaling Pathways in Liver Fibrosis and MMP Inhibition
Liver fibrosis is a wound-healing response to chronic liver injury. A central event is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce excessive amounts of ECM proteins, leading to scar tissue formation.[10] Transforming Growth Factor-beta (TGF-β) is a potent profibrogenic cytokine that plays a key role in this process.[11] MMPs are involved in both the progression and resolution of fibrosis by degrading ECM components and modulating the activity of various signaling molecules.
Caption: TGF-β signaling pathway leading to hepatic stellate cell activation and liver fibrosis.
The following diagram illustrates a generalized workflow for the in vivo evaluation of an MMP inhibitor.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an MMP inhibitor.
Conclusion
This compound demonstrates a distinct selectivity profile compared to older, broad-spectrum MMP inhibitors like Batimastat and Marimastat. Its high potency against MMPs implicated in fibrosis and inflammation (e.g., MMP-2, MMP-13), coupled with its significantly lower activity against MMP-1, suggests a potentially improved safety profile. The preclinical data in the BDL mouse model of liver fibrosis supports its therapeutic potential in diseases characterized by excessive ECM deposition. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound in various pathological conditions. This guide provides a foundational comparison to aid in the strategic design of future studies and drug development programs.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 193022-04-7 [chemicalbook.com]
- 7. Batimastat | C23H31N3O4S2 | CID 5362422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Matrix Metalloproteinases as Potential Biomarkers and Therapeutic Targets in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tgfb3 and Mmp13 regulated the initiation of liver fibrosis progression as dynamic network biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Effects of CTS-1027: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a critical unmet need. This guide provides a comparative analysis of CTS-1027, a matrix metalloproteinase (MMP) inhibitor, against other anti-fibrotic agents, supported by experimental data.
Executive Summary
This compound is a potent, broad-spectrum inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13, with a high degree of selectivity over MMP-1 and MMP-7.[1] Preclinical studies in a bile duct ligation (BDL) mouse model of liver fibrosis have demonstrated its significant anti-fibrotic and hepatoprotective effects. This compound treatment resulted in a marked reduction in hepatocyte apoptosis, hepatic injury, and the expression of key fibrotic markers.[1][2] This guide compares the efficacy of this compound with other MMP inhibitors like Marimastat, as well as therapies with distinct mechanisms of action, including Pirfenidone, Nintedanib, and an anti-TIMP-1 antibody.
Data Presentation: Quantitative Comparison of Anti-Fibrotic Agents
The following table summarizes the quantitative effects of this compound and comparator drugs in various preclinical models of fibrosis. It is important to note that direct comparisons are challenging due to variations in experimental models, dosing regimens, and endpoints.
| Compound | Target/Mechanism | Animal Model | Key Quantitative Findings |
| This compound | Broad-spectrum MMP inhibitor (potent against MMP-2, -3, -8, -9, -12, -13)[1] | Bile Duct Ligation (BDL) Mouse Model (Liver Fibrosis) | - 60% reduction in α-smooth muscle actin (α-SMA) mRNA expression[1]- 3-fold reduction in hepatocyte apoptosis (TUNEL assay)[1][2]- 5-fold decrease in caspase 3/7 positive hepatocytes[1]- 70% reduction in bile infarcts[1][2]- Improved overall survival (50% with this compound vs. 20% with vehicle at day 14)[1] |
| Marimastat | Broad-spectrum MMP inhibitor (potent against MMP-1, -2, -7, -9, -14)[3][4] | Carbon Tetrachloride (CCl4) Mouse Model (Liver Fibrosis) | - 74% decrease in activated hepatic stellate cells (α-SMA positive)[5]- Paradoxical 25% increase in collagen deposition[5] |
| Pirfenidone | Multiple: Inhibits TGF-β, anti-inflammatory, anti-oxidant[6][7][8][9] | Bleomycin-induced Mouse Model (Pulmonary Fibrosis) | - Significant amelioration of pulmonary fibrosis (assessed by quantitative histology and collagen measurement)[10]- Attenuated fibrocyte pool size in the lungs from 26.5% to 13.7%[10] |
| Nintedanib | Multi-tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR), inhibits TGF-β signaling[11][12][13][14][15][16] | Idiopathic Pulmonary Fibrosis (IPF) Patients (Clinical Trial) | - Adjusted mean relative change from baseline in Quantitative Lung Fibrosis (QLF) score at 6 months: 11.4% (Nintedanib) vs. 14.6% (placebo)[17][18]- Adjusted mean absolute change in FVC at 6 months: -14.2 mL (Nintedanib) vs. -83.2 mL (placebo)[17] |
| Anti-TIMP-1 Antibody | Neutralizes Tissue Inhibitor of Metalloproteinase-1 (TIMP-1)[19] | Carbon Tetrachloride (CCl4) Rat Model (Liver Fibrosis) | - Reduction in collagen accumulation (histological examination and hydroxyproline content)[19]- Marked decrease in α-SMA staining[19] |
| GenSciP117 | siRNA-based MMP-7 inhibitor | Bleomycin-induced Murine Model of IPF | - Potent MMP-7 knockdown at mRNA and protein levels (p<0.05)- Reduced hydroxyproline levels in the lungs to basal levels (at 3 mg/kg, p<0.05) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.
Bile Duct Ligation (BDL) Induced Liver Fibrosis in Mice
This surgical model induces cholestatic liver injury and subsequent fibrosis.
-
Anesthesia: Anesthetize C57BL/6 mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct at two locations with a non-absorbable suture.
-
In some protocols, the duct is transected between the two ligatures.
-
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Sham Operation: For control animals, perform a similar laparotomy with exposure but without ligation of the common bile duct.
-
Treatment Administration: Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage for the duration of the study (e.g., 14 days).[20]
Carbon Tetrachloride (CCl4) Induced Liver Fibrosis in Mice
This model uses a hepatotoxin to induce chronic liver injury and fibrosis.
-
Animal Model: Use a suitable mouse strain (e.g., A/J or C57BL/6).[10][21]
-
CCl4 Administration: Administer CCl4 (e.g., diluted in olive oil) via oral gavage or intraperitoneal injection. A typical regimen is three times per week for several weeks (e.g., 15-17 weeks to induce fibrosis and hepatocellular carcinoma).[21]
-
Control Group: Administer the vehicle (e.g., olive oil) to control animals.
-
Monitoring: Monitor animals for signs of liver injury and fibrosis development.
-
Treatment Administration: Co-administer the test compound (e.g., Marimastat) with CCl4.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model for studying idiopathic pulmonary fibrosis.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Bleomycin Administration: Induce pulmonary fibrosis by a single intratracheal infusion of bleomycin (e.g., 3 mg/kg).[22] Alternatively, bleomycin can be administered via osmotic pumps for continuous infusion.[10]
-
Control Group: Administer saline to control animals.
-
Treatment Administration: Administer the test compound (e.g., Pirfenidone at 300 mg/kg/day) orally for the study duration (e.g., 21 days).[10][22]
Hydroxyproline Assay for Collagen Quantification
This colorimetric assay measures the hydroxyproline content in tissue homogenates as an indicator of total collagen.
-
Tissue Hydrolysis: Hydrolyze a known weight of dried tissue sample in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for a specified time (e.g., 12-18 hours) to liberate the amino acids.
-
Neutralization: Neutralize the hydrolysate.
-
Oxidation: Oxidize the hydroxyproline in the sample with an oxidizing agent (e.g., Chloramine-T).
-
Color Development: Add a color reagent (e.g., Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: Measure the absorbance of the colored product at a specific wavelength (e.g., 550-570 nm).
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated by multiplying the hydroxyproline content by a conversion factor (typically around 7.46).
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This technique is used to detect the expression of α-SMA, a marker of activated myofibroblasts, in tissue sections.
-
Tissue Preparation: Fix tissue samples in an appropriate fixative (e.g., 10% neutral buffered formalin), process, and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic sites. This can be heat-induced (e.g., in citrate buffer) or enzymatic (e.g., with proteinase K).
-
Blocking: Block endogenous peroxidase activity (e.g., with 3% hydrogen peroxide) and non-specific antibody binding (e.g., with normal serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for α-SMA.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody that binds to the primary antibody.
-
Detection: Apply an avidin-biotin-peroxidase complex and then a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with a nuclear stain (e.g., hematoxylin).
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of α-SMA staining.
Mandatory Visualization
Signaling Pathway of Fibrosis
Figure 1: Simplified signaling pathways in fibrosis.
Experimental Workflow for Validating Anti-Fibrotic Effects
Figure 2: Experimental workflow for anti-fibrotic drug validation.
Logical Relationship of this compound and Alternatives
Figure 3: Logical relationships of anti-fibrotic agents.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor, this compound, attenuates liver injury and fibrosis in the bile duct-ligated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 9. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 14. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and Nintedanib in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antifibrotic effects of a tissue inhibitor of metalloproteinase-1 antibody on established liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Selective Versus Broad-Spectrum MMP Inhibitors
A comparative guide for researchers navigating the complex landscape of matrix metalloproteinase inhibition.
The family of matrix metalloproteinases (MMPs) plays a pivotal role in tissue remodeling, both in physiological and pathological states. Their dysregulation is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders. Consequently, MMP inhibitors have been a focal point of drug development for decades. The initial approach centered on broad-spectrum inhibitors, designed to target multiple MMPs simultaneously. However, significant toxicity issues, most notably musculoskeletal syndrome (MSS), led to the failure of many of these compounds in clinical trials.[1] This has shifted the focus towards the development of highly selective inhibitors that target individual MMPs, aiming for improved efficacy and a more favorable safety profile.
This guide provides a head-to-head comparison of selective and broad-spectrum MMP inhibitors, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their studies.
Performance Data: A Tale of Two Strategies
The fundamental difference between broad-spectrum and selective MMP inhibitors lies in their target engagement profile. Broad-spectrum inhibitors, such as Marimastat and Batimastat, exhibit potent inhibition across a wide range of MMPs. In contrast, selective inhibitors are designed to target a specific MMP with high affinity, while sparing others.
Inhibitory Potency (IC50) Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative broad-spectrum and selective MMP inhibitors against a panel of MMPs. Lower IC50 values indicate greater potency.
Table 1: Broad-Spectrum MMP Inhibitor Potency (IC50 in nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-9 | MMP-14 |
| Marimastat | 5 | 6 | 230 | 13 | 3 | 9 |
| Batimastat | 3 | 4 | 20 | 6 | 4 | - |
Data sourced from multiple commercial suppliers and research articles.[1][2][3][4][5][6][7][8][9][10]
Table 2: Selective MMP-9 Inhibitor Potency and Specificity
| Inhibitor | Target | IC50 (nM) | Off-Target Activity |
| JNJ0966 | pro-MMP-9 Activation | 440 | No effect on catalytic activity of MMP-1, -2, -3, -9, or -14. Does not inhibit pro-MMP-2 activation.[11][12][13][14] |
| Andecaliximab (GS-5745) | MMP-9 | High Affinity & Selectivity | Preclinical and clinical data support high selectivity for MMP-9 with no reported musculoskeletal toxicity.[6][7][11][15][16] |
In Vivo Toxicity Profile: The Achilles' Heel of Broad-Spectrum Inhibition
A critical differentiator between these two classes of inhibitors is their in vivo safety profile. Broad-spectrum MMP inhibitors are notoriously associated with dose-limiting musculoskeletal side effects.
Table 3: Comparative In Vivo Toxicity
| Inhibitor Class | Key In Vivo Observations | Supporting Evidence |
| Broad-Spectrum (e.g., Marimastat) | Induction of musculoskeletal syndrome (MSS) in rats, characterized by high-stepping gait, reluctance to move, and hind paw swelling.[3] Histological changes include synovial hyperplasia and increased cellularity in the joint capsule.[3] | Multiple preclinical and clinical studies have documented MSS as a major dose-limiting toxicity.[1][4] |
| Selective (e.g., Andecaliximab) | Clinical trials in patients with rheumatoid arthritis and various cancers have shown Andecaliximab to be generally safe and well-tolerated, with no reports of musculoskeletal syndrome.[6][11][15][16] | The targeted inhibition of MMP-9 is believed to spare the MMPs responsible for maintaining joint homeostasis, thus avoiding the toxicity seen with broad-spectrum inhibitors. |
Experimental Protocols
Accurate and reproducible assessment of MMP inhibition is crucial for comparative studies. Below is a detailed methodology for a common fluorometric assay used to determine the inhibitory potency of compounds against MMPs.
Fluorometric MMP Inhibition Assay Protocol
This protocol is designed for a 96-well microplate format and utilizes a fluorescence resonance energy transfer (FRET) peptide substrate.
1. Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, CaCl2, ZnCl2, and Brij-35. Prepare according to the specific MMP's requirements.
-
MMP Enzyme: Reconstitute the lyophilized pro-MMP enzyme in assay buffer.
-
Enzyme Activation: Activate the pro-MMP to its catalytic form using an appropriate activator, such as p-aminophenylmercuric acetate (APMA) or trypsin, following the supplier's instructions.
-
FRET Substrate: Reconstitute the lyophilized FRET substrate in DMSO to create a stock solution, then dilute to the working concentration in assay buffer. Protect from light.
-
Inhibitor Stock Solution: Dissolve the test inhibitor in 100% DMSO to create a high-concentration stock solution.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and typically below 1%.
2. Assay Procedure:
-
Plate Setup:
-
100% Activity Control (No Inhibitor): Add activated MMP enzyme and assay buffer (containing the same final concentration of DMSO as the inhibitor wells).
-
Inhibitor Wells: Add activated MMP enzyme and the corresponding inhibitor dilution.
-
Vehicle Control: Same as the 100% Activity Control.
-
Substrate Control (Blank): Add only assay buffer. This well is used for background fluorescence measurement.
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FRET substrate working solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence plate reader. Use an excitation wavelength of 325-340 nm and an emission wavelength of 393-420 nm, depending on the specific FRET substrate. Record readings every 1-2 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
-
Subtract the background fluorescence (from the Substrate Control wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.
MMP activation signaling and points of inhibition.
General workflow for the MMP inhibition assay.
Conclusion: The Future is Selective
The journey of MMP inhibitors from broad-spectrum agents to highly selective molecules illustrates a significant evolution in drug development strategy. While broad-spectrum inhibitors provided the initial proof-of-concept for the therapeutic potential of MMP inhibition, their clinical utility was ultimately hampered by a narrow therapeutic window due to significant off-target toxicities. The new generation of selective MMP inhibitors, exemplified by molecules targeting MMP-9, offers the promise of decoupling therapeutic efficacy from dose-limiting side effects. For researchers, the choice between a broad-spectrum and a selective inhibitor will depend on the specific scientific question. Broad-spectrum inhibitors may still be useful as tool compounds in preclinical models to understand the overall role of MMPs in a particular disease process. However, for translational and clinical research, the focus has decidedly shifted towards selective inhibitors, which hold the potential to finally unlock the therapeutic value of targeting matrix metalloproteinases.
References
- 1. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Selective MMP Inhibition, Using AZD3342, to Reduce Gastrointestinal Toxicity and Enhance Chemoefficacy in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum matrix metalloproteinase inhibitor marimastat-induced musculoskeletal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1b study of andecaliximab (GS-5745, ADX) as monotherapy and in combination with nivolumab (nivo) in Japanese subjects with gastric or GEJ adenocarcinoma. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 13. lovelacebiomedical.org [lovelacebiomedical.org]
- 14. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
CTS-1027: A Comparative Guide to its Metalloproteinase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of CTS-1027, a potent hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). The following sections detail its inhibitory activity against a range of metalloproteinases, present experimental methodologies for assessing inhibitor selectivity, and offer a visual representation of the typical experimental workflow.
Executive Summary
This compound demonstrates high potency against several key MMPs involved in tissue remodeling and disease pathogenesis. It is a reversible inhibitor with low nanomolar to sub-nanomolar efficacy against MMPs such as MMP-2, MMP-3, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14. Notably, this compound exhibits a high degree of selectivity, with over 1,000-fold greater inhibition of MMP-2 and MMP-13 compared to MMP-1. Furthermore, it shows minimal to no activity against MMP-1, MMP-7, and non-MMP enzymes like caspases. This selectivity profile makes this compound an important tool for specific MMP inhibition in research and a candidate for therapeutic development.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against a panel of metalloproteinases is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, has been compiled from various in vitro studies.
| Target Metalloproteinase | This compound IC50 (nM) | This compound Ki (nM) | Selectivity Notes |
| Matrix Metalloproteinases (MMPs) | |||
| MMP-1 (Collagenase-1) | >1000 | - | Over 1000-fold selective for MMP-2 and MMP-13 over MMP-1.[1] |
| MMP-2 (Gelatinase-A) | 0.3 | ≤9[2] | Potent inhibitor. |
| MMP-3 (Stromelysin-1) | - | ≤9[2] | Potent inhibitor. |
| MMP-7 (Matrilysin) | - | Little to no activity.[2] | Selective against MMP-7. |
| MMP-8 (Collagenase-2) | - | ≤9[2] | Potent inhibitor. |
| MMP-9 (Gelatinase-B) | - | ≤9[2] | Potent inhibitor. |
| MMP-12 (Macrophage Elastase) | - | ≤9[2] | Potent inhibitor. |
| MMP-13 (Collagenase-3) | 0.5 | ≤9[2] | Potent inhibitor. |
| MMP-14 (MT1-MMP) | - | ≤9[2] | Potent inhibitor. |
| Other Proteinases | |||
| Caspases | - | Little to no activity.[2] | Highly selective for MMPs over caspases. |
| A Disintegrin and Metalloproteinases (ADAMs) | No data available | No data available | The cross-reactivity of this compound with ADAMs has not been extensively reported in publicly available literature. |
| ADAMs with Thrombospondin Motifs (ADAMTSs) | No data available | No data available | The cross-reactivity of this compound with ADAMTSs has not been extensively reported in publicly available literature. |
Experimental Protocols
The determination of the inhibitory potency (IC50 and Ki values) of this compound against various metalloproteinases is typically performed using an in vitro fluorogenic substrate assay. Below is a detailed methodology representative of such experiments.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific metalloproteinase.
Materials:
-
Recombinant human metalloproteinase (e.g., MMP-2, MMP-13)
-
Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation (if required): Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or other proteases like trypsin, followed by inhibition of the activator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions of this compound are then prepared in the assay buffer to achieve a range of final concentrations to be tested.
-
Assay Setup:
-
In a 96-well black microtiter plate, add a fixed amount of the activated metalloproteinase to each well.
-
Add the diluted this compound solutions to the respective wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the metalloproteinase separates a quencher from a fluorophore, resulting in an increase in fluorescence.
-
Record the reaction rate (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Signaling pathway illustrating the inhibitory action of this compound on Matrix Metalloproteinases.
References
Benchmarking CTS-1027: A Comparative Guide to Newer Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the matrix metalloproteinase (MMP) inhibitor CTS-1027 against a selection of newer and clinically relevant MMP inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for therapeutic applications.
Introduction to MMP Inhibition and this compound
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, arthritis, and fibrosis. Consequently, the development of MMP inhibitors has been a significant focus of pharmaceutical research.
This compound is a potent, small-molecule inhibitor of several MMPs. It has demonstrated significant selectivity for certain MMPs over others, a desirable characteristic to minimize off-target effects. This guide benchmarks the in vitro inhibitory performance of this compound against other notable MMP inhibitors, including broad-spectrum small molecules and a selective antibody-based inhibitor.
Comparative Performance of MMP Inhibitors
The following tables summarize the inhibitory activity (IC50 and Ki values) of this compound and selected newer MMP inhibitors against a panel of matrix metalloproteinases. Lower values indicate greater potency.
Table 1: IC50 Values (nM) of Small Molecule MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| This compound | >1000-fold selectivity vs. MMP-2/13 | 0.3[1] | Potent inhibitor (Ki ≤9 nM)[2] | Not inhibited[2] | Potent inhibitor (Ki ≤9 nM)[2] | Potent inhibitor (Ki ≤9 nM)[2] | 0.5[1] | Potent inhibitor (Ki ≤9 nM)[2] |
| Batimastat | 3[3][4] | 4[3][4] | 20[3][4] | 6[3][4] | 10[5] | 4[3][4] | - | - |
| Marimastat | 5[6][7][8] | 6[6][7][8] | - | 13[6][7][8] | - | 3[6][7][8] | - | 9[6][7][8] |
| Prinomastat (AG3340) | 79 | - | 6.3 | - | - | 5.0 | - | - |
Data not available is denoted by "-".
Table 2: Ki Values (nM) of Small Molecule MMP Inhibitors
| Inhibitor | MMP-2 | MMP-3 | MMP-9 | MMP-13 |
| This compound | ≤9[2] | ≤9[2] | ≤9[2] | ≤9[2] |
| Prinomastat (AG3340) | 0.05 | 0.3 | 0.26 | 0.03 |
| Tanomastat (BAY 12-9566) | 11[2][9] | 143[2][9] | 301[2][9] | 1470[2][9] |
Data not available is denoted by "-".
Table 3: Performance of Andecaliximab (GS-5745)
| Inhibitor | Target MMP | Affinity/Selectivity |
| Andecaliximab (GS-5745) | MMP-9 | High affinity and selectivity for MMP-9 with minimal cross-reactivity to other MMPs, including the highly homologous MMP-2.[2][6][10] Effectively binds circulating MMP-9.[11][12] |
Experimental Protocols
Fluorometric Assay for MMP Activity (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well (except for the blank control).
-
Add the diluted test inhibitor to the appropriate wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of MMP activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect and semi-quantify the activity of gelatinases (MMP-2 and MMP-9) in a sample.
Materials:
-
SDS-PAGE gels (10%) copolymerized with 0.1% gelatin
-
Samples containing MMPs (e.g., cell culture supernatant)
-
Non-reducing sample buffer
-
Tris-Glycine SDS running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare samples by mixing with a non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, remove the gel and wash it in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
The molecular weight of the active MMPs can be estimated by comparing their migration to protein standards. The intensity of the clear bands can be quantified using densitometry to provide a semi-quantitative measure of MMP activity.
Visualizations
Caption: General mechanism of MMP activation, ECM degradation, and inhibition.
Caption: Workflow for MMP inhibition and activity assays.
References
- 1. abcam.com [abcam.com]
- 2. Safety and Efficacy of Andecaliximab (GS‐5745) Plus Gemcitabine and Nab‐Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 5. abcam.com [abcam.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Gelatin Zymography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
A Comparative Meta-Analysis of CTS-1027 Efficacy in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of CTS-1027, a selective matrix metalloproteinase (MMP) inhibitor, in models of liver injury and fibrosis. While a formal meta-analysis of this compound is not yet available, this document synthesizes data from key preclinical studies to offer an objective comparison with other MMP inhibitors, such as the broad-spectrum inhibitor Marimastat.
Executive Summary
This compound has demonstrated significant hepatoprotective and anti-fibrogenic effects in a preclinical model of cholestatic liver injury. In a key study utilizing a bile duct ligation (BDL) mouse model, this compound treatment resulted in a marked reduction in hepatocyte apoptosis, liver injury, and the expression of markers associated with hepatic stellate cell activation and fibrogenesis.[1][2] Notably, this compound also improved overall survival in this model.[1][2] In comparison, the broad-spectrum MMP inhibitor Marimastat has shown mixed results in a carbon tetrachloride (CCl4)-induced liver fibrosis model, where it attenuated liver injury and inflammation but paradoxically increased collagen deposition.[3][4] These findings suggest that the selectivity of MMP inhibition may be a critical factor in achieving therapeutic efficacy in liver fibrosis.
Data Presentation: this compound vs. Marimastat in Preclinical Liver Fibrosis Models
| Efficacy Endpoint | This compound (BDL Model) | Marimastat (CCl4 Model) | Reference |
| Hepatocyte Apoptosis | 3-fold reduction (p<0.01) | Not Reported | [1] |
| Liver Injury (Histology) | 70% reduction in bile infarcts | Attenuated liver injury | [2][3] |
| Collagen Deposition | Attenuated | 25% increase | [3][4] |
| Stellate Cell Activation (α-SMA expression) | Reduced (p<0.05) | 74% decrease in activated HSCs | [1][4] |
| Fibrogenesis Markers (Collagen 1α(I) mRNA) | Reduced (p<0.05) | Less upregulated | [1][3] |
| Overall Survival | 50% survival at 14 days (vs. 20% in vehicle) (p<0.05) | Not Reported | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of MMPs in liver fibrosis and a typical experimental workflow for evaluating anti-fibrotic agents in a preclinical model.
References
- 1. The Matrix Metalloproteinase Inhibitor, this compound, Attenuates Liver Injury and Fibrosis in the Bile Duct-Ligated Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Matrix metalloproteinase inhibitor, this compound, attenuates liver injury " by Alisan Kahraman, Steven F. Bronk et al. [digitalcommons.unmc.edu]
- 3. Broad-spectrum matrix metalloproteinase inhibition curbs inflammation and liver injury but aggravates experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CTS-1027: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like CTS-1027 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is a potent small molecule inhibitor of matrix metalloproteinases (MMPs) and requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols during disposal is paramount.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound [1][2]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective, chemical-resistant gloves |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | Suitable respirator if dust or aerosols may be generated |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][2]. An accessible safety shower and eyewash station are mandatory in the handling area[1].
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste and to adhere to all local, state, and federal regulations[3]. Do not dispose of this compound down the drain or in regular trash[4].
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Initial Rinse: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste[5]. Subsequent rinses may also need to be collected depending on local regulations[5].
-
Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies[4][6].
Table 2: this compound Waste Classification and Disposal Stream
| Waste Type | Hazard Classification | Recommended Disposal Stream |
| Unused or Expired this compound (Solid) | Acute toxicity (oral), Skin/Eye Irritant, Respiratory Irritant[1][2] | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. |
| Solutions of this compound | Dependent on solvent hazards in addition to this compound hazards | Collect in a labeled, leak-proof container. Do not mix with incompatible waste streams. Segregate halogenated and non-halogenated solvent waste if required by your institution. Dispose of through EHS. |
| Contaminated Labware (gloves, wipes, etc.) | Solid chemical waste | Double-bag in clear plastic bags, label as hazardous waste, and dispose of through your institution's chemical waste program[7]. |
| Spill Cleanup Material | Hazardous Waste | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent[2]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound and associated waste materials.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. vumc.org [vumc.org]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling CTS-1027
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of CTS-1027, a potent matrix metalloproteinase (MMP) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety Information
This compound is classified as a hazardous substance. All personnel must be fully trained on its risks and handling procedures before commencing any work.
Hazard Identification
This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Gloves | Protective, chemical-resistant gloves. |
| Body Protection | Lab Coat/Clothing | Impervious clothing. |
| Respiratory Protection | Respirator | A suitable respirator should be used. |
This data is summarized from the Safety Data Sheet for this compound.[1]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
This data is summarized from the Safety Data Sheet for this compound.[1]
Operational Plan: Laboratory Handling Protocol
This protocol outlines the step-by-step procedure for safely preparing this compound for experimental use.
Engineering Controls
-
Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An accessible safety shower and eyewash station are mandatory in the immediate work area.[1]
Preparation of Stock Solutions
This compound is typically dissolved in a suitable solvent for experimental use. The following protocols are provided as examples for preparing solutions for in vivo studies.
Protocol 1: Aqueous Formulation [1]
-
Step 1: Add 10% DMSO to the required volume of this compound.
-
Step 2: Add 40% PEG300 and mix thoroughly.
-
Step 3: Add 5% Tween-80 and mix until the solution is clear.
-
Step 4: Add 45% Saline to reach the final volume.
Protocol 2: Corn Oil Formulation [1]
-
Step 1: Add 10% DMSO to the required volume of this compound.
-
Step 2: Add 90% Corn Oil and mix until the solution is clear.
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13. MMPs are key enzymes in the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is involved in inflammation and the progression of various diseases. By inhibiting MMPs, this compound can disrupt this pathway.
Caption: this compound inhibits the TNF-α signaling pathway by targeting MMP-9.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation
-
Solid Waste: Unused this compound powder, contaminated gloves, bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps Waste: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container.
Chemical Deactivation
For spills or residual this compound on surfaces, a deactivation step is recommended before cleaning. While specific deactivation data for this compound is not available, a general procedure for hazardous drugs can be followed.
-
Deactivation: Apply an EPA-registered oxidizing agent, such as a hydrogen peroxide-based formulation or a 2% sodium hypochlorite solution, to the contaminated surface. Allow for the recommended contact time.[3][4][5]
-
Decontamination: After the contact time, remove the deactivating agent and any remaining residue with absorbent, disposable materials.[6][7]
-
Cleaning: Clean the surface with a germicidal detergent.[4]
Final Disposal
All segregated and labeled hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound waste in general laboratory trash or down the drain.[8][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9]
References
- 1. TNF-alpha induces matrix metalloproteinase-9 expression in A549 cells: role of TNFR1/TRAF2/PKCalpha-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNF-alpha stimulates activation of pro-MMP2 in human skin through NF-(kappa)B mediated induction of MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prevaildisinfectants.ca [prevaildisinfectants.ca]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. setheisenberg.net [setheisenberg.net]
- 6. ph.health.mil [ph.health.mil]
- 7. healthcare.contecinc.com [healthcare.contecinc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
